4,5-Dichloroindole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWQPYPTCAUUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Practical and Scalable Synthesis of 4,5-Dichloroindole from 2,3-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a novel, efficient, and scalable three-step synthesis for producing 4,5-dichloroindole, a crucial building block in the development of various fine chemicals and pharmaceuticals. The process commences with the commercially available 2,3-dichlorobenzaldehyde and proceeds through nitration, a Henry reaction, and a final reductive cyclization. This methodology has been successfully demonstrated on a multi-kilogram scale, achieving high yields and purity without the need for column chromatography, making it a robust and economically viable route for industrial applications.[1]
Overall Synthetic Pathway
The synthesis of this compound from 2,3-dichlorobenzaldehyde is accomplished in three main steps as depicted in the workflow below.
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following sections provide a comprehensive description of the experimental procedures for each step in the synthesis of this compound.
Step 1: Nitration of 2,3-Dichlorobenzaldehyde
The initial step involves the nitration of 2,3-dichlorobenzaldehyde to yield 2,3-dichloro-6-nitrobenzaldehyde.
Reaction Scheme:
Figure 2: Nitration of 2,3-dichlorobenzaldehyde.
Procedure: A solution of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. 2,3-Dichlorobenzaldehyde is then added portion-wise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC). The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.
Step 2: Henry Reaction of 2,3-Dichloro-6-nitrobenzaldehyde
The second step is a telescopic process involving a Henry reaction between 2,3-dichloro-6-nitrobenzaldehyde and nitromethane to form the corresponding o,β-dinitrostyrene intermediate.[1]
Reaction Scheme:
Figure 3: Henry reaction to form the dinitrostyrene intermediate.
Procedure: 2,3-Dichloro-6-nitrobenzaldehyde is dissolved in a suitable solvent, and nitromethane is added. A base (e.g., an amine base) is then added dropwise at a low temperature. The reaction is stirred until completion. The resulting intermediate is typically used in the next step without extensive purification.
Step 3: Reductive Cyclization to this compound
The final step involves the reductive cyclization of the o,β-dinitrostyrene intermediate to afford this compound. This is achieved using iron powder in a mixture of methanol and acetic acid, a method related to the Nenitzescu indole synthesis.[1]
Reaction Scheme:
Figure 4: Reductive cyclization to this compound.
Procedure: The crude o,β-dinitrostyrene intermediate is suspended in a mixture of methanol and acetic acid. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored, and upon completion, the mixture is filtered to remove the iron salts. The filtrate is concentrated, and the crude product is isolated. The final product can be purified by recrystallization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1 | 2,3-Dichloro-6-nitrobenzaldehyde | 220.01 | 90-95 | >98 |
| 2 | (E)-1,2-dichloro-3-(2-nitrovinyl)-4-nitrobenzene | 263.03 | - | - |
| 3 | This compound | 186.03 | 67-70 (overall) | 96-98 |
Table 1: Summary of reaction yields and product purity.[1]
Alternative Synthetic Strategies
While the presented three-step synthesis is highly efficient, it is valuable for researchers to be aware of other classical indole synthesis methods. These routes, however, would require different starting materials.
-
Leimgruber-Batcho Indole Synthesis: This method typically starts with an o-nitrotoluene derivative.[2][3][4]
-
Bartoli Indole Synthesis: This approach utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7]
-
Fischer Indole Synthesis: This well-known method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9]
-
Japp-Klingemann Reaction: This reaction can be used to synthesize hydrazones which can then be converted to indoles via the Fischer indole synthesis.[10][11]
The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the desired substitution pattern on the indole ring. The detailed protocol in this guide presents a highly practical and validated method for obtaining this compound from 2,3-dichlorobenzaldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
An In-depth Technical Guide to the Physicochemical Properties of 4,5-dichloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Core Properties
4,5-dichloro-1H-indole is a disubstituted indole with chlorine atoms at the 4 and 5 positions of the benzene ring. Its core chemical identity is summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 122509-73-3 | [1][2] |
| Molecular Formula | C₈H₅Cl₂N | [1] |
| Molecular Weight | 186.04 g/mol | [1] |
| IUPAC Name | 4,5-dichloro-1H-indole | |
| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1Cl)Cl | |
| InChI Key | MUWQPYPTCAUUGM-UHFFFAOYSA-N |
Physicochemical Data
Precise, experimentally determined quantitative data for many of the key physicochemical properties of 4,5-dichloro-1H-indole are scarce in the public domain. The following table summarizes the available information. Where specific data is unavailable, this is noted.
| Property | Value | Notes and Observations |
| Physical State | Solid (powder) / Liquid | There is conflicting information from suppliers, with some listing it as a liquid and others as a solid powder. This may depend on the purity of the substance. |
| Melting Point | Data not available | No experimentally determined melting point has been found in the reviewed literature. |
| Boiling Point | Data not available | No experimentally determined boiling point has been found in the reviewed literature. |
| Solubility | Soluble in DMSO | Quantitative solubility data in aqueous or common organic solvents (e.g., water, octanol, ethanol) is not available. |
| pKa | Data not available | The acidity of the N-H proton is a key characteristic of indoles, but an experimental pKa for this specific compound has not been reported. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | No experimentally determined LogP value is available. As a point of reference, the calculated LogP for the related compound 4-chloro-1H-indole is 2.339. It is expected that the addition of a second chlorine atom would increase the lipophilicity and thus the LogP value. |
Experimental Protocols
While specific experimental protocols for the synthesis and property determination of 4,5-dichloro-1H-indole are not detailed in the literature, established methods for indole derivatives are applicable.
Synthesis: Leimgruber-Batcho Indole Synthesis (Generalized)
A common and efficient method for preparing substituted indoles is the Leimgruber-Batcho synthesis. The general steps are outlined below.
-
Enamine Formation: A suitably substituted o-nitrotoluene (in this case, 1,2-dichloro-3-nitro-4-methylbenzene) is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an intermediate enamine. This reaction is typically carried out by heating the reactants in a suitable solvent.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to yield the final indole product. A variety of reducing agents can be employed for this step, including palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas, hydrazine), or other reducing metals like iron or tin in acidic conditions.
-
Work-up and Purification: Following the reaction, the mixture is typically filtered to remove any solid catalysts or reagents. The crude product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.
Characterization
The identity and purity of synthesized 4,5-dichloro-1H-indole would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Melting Point Determination: For solid samples, the melting point is measured using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
-
Purity Analysis: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a substituted indole like 4,5-dichloro-1H-indole.
References
4,5-Dichloroindole CAS number 122509-73-3
An In-Depth Technical Guide to 4,5-Dichloroindole (CAS: 122509-73-3)
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical resource on this compound, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This guide details its physicochemical properties, spectroscopic signature, synthesis protocols, and known biological activities, presenting data in a structured format to support research and development endeavors.
Physicochemical Properties
This compound is a solid, typically appearing as a white or off-white powder.[1][2] Its core chemical structure consists of an indole ring substituted with chlorine atoms at the 4 and 5 positions. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[3][4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 122509-73-3 | [5] |
| Molecular Formula | C₈H₅Cl₂N | [1][5] |
| Molecular Weight | 186.04 g/mol | [5][6] |
| Appearance | Solid, white powder | [1][2] |
| Purity | ≥98% (Commercially available) | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [5] |
| SMILES | ClC1=C(Cl)C2=C(NC=C2)C=C1 | [5] |
| InChI Key | MUWQPYPTCAUUGM-UHFFFAOYSA-N |[5] |
Spectroscopic Data
Structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques. While raw spectral data is dependent on the specific instrumentation and conditions, the expected characteristics are summarized below. Detailed NMR and MS spectra have been made available in the supporting information of recent publications on its synthesis.[4]
Table 2: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Purpose and Expected Observations |
|---|---|
| ¹H NMR | Provides information on the number and environment of protons. The spectrum would show characteristic signals for the aromatic protons on the benzene and pyrrole rings, with chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atoms. The N-H proton of the indole ring would also be present. |
| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environments. The spectrum would display distinct signals for the eight carbon atoms of the dichloroindole core. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (186.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the indole amine and C-H and C=C stretching for the aromatic system. |
Synthesis and Reactivity
This compound is a valuable building block for synthesizing a range of fine chemicals and pharmaceuticals.[4] Its reactivity is characteristic of the indole scaffold, allowing for substitutions and modifications, particularly at the nitrogen and the 3-position of the pyrrole ring.
A Novel and Efficient Synthetic Protocol
A practical and scalable three-step process for the preparation of this compound has been developed, starting from the commercially available 2,3-dichlorobenzaldehyde.[3][4] This method avoids the need for column chromatography, making it suitable for large-scale production with yields between 67-70%.[4]
The key stages of this synthesis are:
-
Nitration: Nitration of 2,3-dichlorobenzaldehyde yields a mixture of regioisomers, including the required 2,3-dichloro-6-nitrobenzaldehyde.[3]
-
Henry Reaction: The nitrobenzaldehyde intermediate undergoes a telescopic Henry reaction with nitromethane.[3][4]
-
Reductive Cyclization: The resulting o,β-dinitrostyrene intermediate is subjected to reductive cyclization using iron powder in methanol and acetic acid to yield the final this compound product.[3][4]
Experimental Protocol: Synthesis of this compound[3]
Step 1: Preparation of 1,2-Dichloro-4-nitro-3-(2-nitro-vinyl)-benzene
-
Dissolve 2,3-dichloro-6-nitrobenzaldehyde (278 g) and nitromethane in methanol (250 mL).
-
Slowly add an aqueous solution of NaOH (300 mL, 5M) at 5–10 °C, maintaining the temperature throughout the addition.
-
Stir the reaction for 3–4 hours at 5–10 °C, monitoring progress by TLC/HPLC.
-
Upon completion, slowly add cold water (3 L) followed by concentrated HCl to adjust the pH to 4–5.
-
The resulting o,β-dinitrostyrene intermediate can then be carried forward to the next step.
Step 2: Reductive Cyclization to this compound
-
The crude o,β-dinitrostyrene intermediate is treated with iron powder in a mixture of methanol and acetic acid.
-
This reaction proceeds via a Nenitzescu-type indole synthesis mechanism to form the final this compound.
Biological Activity and Applications
While this compound itself is primarily an intermediate, its core scaffold is present in molecules with significant biological activities. Chloroindole derivatives have been investigated for a range of therapeutic applications, particularly in oncology.
Anticancer and Antiangiogenic Activity
Derivatives of the related 5-chloro-pyrimido[4,5-b]indole scaffold have been designed and synthesized as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a key receptor tyrosine kinase that mediates tumor angiogenesis, the process by which tumors form new blood vessels to support their growth.[7] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an antiangiogenic and anticancer effect.[7]
Plant Growth Regulation
Other chlorinated indole derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are known to function as plant hormones (auxins).[8][9] These compounds can promote adventitious root formation and influence hypocotyl growth.[8] The herbicidal effect is believed to be caused by the induction of abnormal ethylene levels within plant tissues.
Table 3: Summary of Biological Activities of Chloroindole Derivatives
| Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference(s) |
|---|---|---|---|
| Pyrimido[4,5-b]indoles | Anticancer, Antiangiogenic | Inhibition of VEGFR-2 tyrosine kinase | [7] |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Potential Tyrosine Kinase Inhibitors | Interaction with ATP-binding domains of EGFR and VEGFR2 | [10] |
| 4-Chloroindole-3-acetic acid | Plant Growth Regulation (Auxin) | Induction of abnormal ethylene levels | [8] |
| 5-Chloroindole | Positive Allosteric Modulator | Enhances 5-HT₃ receptor response to serotonin |[11][12] |
Experimental Protocols for Biological Evaluation
The evaluation of chloroindole derivatives often involves in vitro assays to determine their cytotoxic effects against cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.
General Protocol: In Vitro Anticancer Activity (MTT Assay)[14]
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for synthesized compounds.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at an appropriate wavelength. The IC₅₀ value can then be calculated from the dose-response curve.
Conclusion
This compound (CAS: 122509-73-3) is a synthetically valuable heterocyclic compound. Its efficient, scalable synthesis makes it an accessible starting material for the development of novel compounds with significant biological activities. The prevalence of the chloroindole scaffold in molecules targeting key pathways in cancer, such as VEGFR-2 signaling, underscores its importance in drug discovery and medicinal chemistry. This guide provides a foundational resource for professionals engaged in the research and application of this versatile chemical entity.
References
- 1. sunlake.lookchem.com [sunlake.lookchem.com]
- 2. 4,5-Dichloro-1H-indole | 122509-73-3 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS 122509-73-3 | Sun-shinechem [sun-shinechem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of 4,5-Dichloroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloroindole, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the this compound molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available in search results |
Note: Specific peak assignments and coupling constants were not explicitly detailed in the provided search results. The table structure is provided as a template.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific peak assignments were not explicitly detailed in the provided search results. The table structure is provided as a template.
Experimental Protocol: NMR Spectroscopy
The NMR spectra were acquired according to the general procedures outlined for the characterization of newly synthesized indole derivatives.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent: A suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.
-
Sample Preparation: A few milligrams of this compound are dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Note: Specific peak assignments and intensities were not explicitly detailed in the provided search results. The table structure is provided as a template.
Experimental Protocol: IR Spectroscopy
The IR spectrum of this compound was obtained using the following general method:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific fragment assignments and their relative intensities were not explicitly detailed in the provided search results. The table structure is provided as a template.
Experimental Protocol: Mass Spectrometry
The mass spectrum of this compound was obtained using the following general procedure:
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization Method: Electron Ionization (EI) is a common method for generating ions of small organic molecules.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ion fragments.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
While a recent publication details a novel and efficient process for the preparation of this compound and mentions the availability of its spectroscopic data in the supporting information, the specific numerical data was not directly accessible through the performed searches.[1][2] The information presented here is based on general knowledge of spectroscopic techniques for indole derivatives and serves as a template for the expected data. For precise, experimentally determined values, researchers are directed to the supporting information of the cited publication on the synthesis of this compound.[1][2]
References
An In-depth Technical Guide on the Solubility of 4,5-Dichloroindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 4,5-dichloroindole, a halogenated indole derivative of interest in medicinal chemistry and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental framework for researchers to determine these values accurately.
Qualitative Solubility Profile
Currently, publicly available quantitative data on the solubility of this compound in a range of common organic solvents is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO). The general principle of "like dissolves like" suggests that this compound, a moderately polar molecule, would exhibit solubility in a range of polar aprotic and some polar protic solvents.
To address the lack of specific data, a standardized experimental protocol for determining the solubility of solid organic compounds is presented below. This will enable researchers to generate precise and reproducible quantitative solubility data for this compound in various organic solvents.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Dimethyl Sulfoxide (DMSO) | Shake-Flask & HPLC | |||
| N,N-Dimethylformamide (DMF) | Shake-Flask & HPLC | |||
| Acetone | Shake-Flask & HPLC | |||
| Acetonitrile | Shake-Flask & HPLC | |||
| Ethyl Acetate | Shake-Flask & HPLC | |||
| Dichloromethane (DCM) | Shake-Flask & HPLC | |||
| Tetrahydrofuran (THF) | Shake-Flask & HPLC | |||
| Methanol | Shake-Flask & HPLC | |||
| Ethanol | Shake-Flask & HPLC | |||
| Isopropanol | Shake-Flask & HPLC | |||
| Toluene | Shake-Flask & HPLC |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[1][2][3][4][5][6][7][8]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
3.2. Procedure
3.2.1. Preparation of Saturated Solution (Shake-Flask Method)
-
Add Excess Solute: Weigh an excess amount of this compound and place it into a glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Add Solvent: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for a set period (typically 24-48 hours) at a constant, controlled temperature (e.g., 25 °C).[2] This extended mixing time is necessary to ensure that the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.
3.2.2. Sample Preparation for Analysis
-
Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter to the syringe and filter the solution into a clean autosampler vial.[1][4] This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Dilution: If the saturated solution is expected to be highly concentrated, perform a precise serial dilution with the same organic solvent to bring the concentration within the linear range of the HPLC calibration curve.
3.2.3. HPLC Analysis
-
Method Development: Develop a suitable HPLC method to quantify the concentration of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered and diluted sample of the saturated solution into the HPLC system.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the diluted sample.
-
Calculate Solubility: Account for the dilution factor to determine the original concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Disclaimer: The provided experimental protocol is a general guideline. Specific parameters such as equilibration time, temperature, and HPLC conditions may need to be optimized for each solvent and the specific research requirements. It is essential to adhere to all laboratory safety protocols when handling chemicals.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,5-Dichloroindole Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a close analogue of 4,5-dichloroindole, namely 4,5-dichloro-7-azaindole. Due to the limited availability of public crystallographic data for this compound, this document focuses on its structurally similar counterpart to offer valuable insights into the anticipated solid-state properties and intermolecular interactions that are crucial for drug design and development. The information presented herein is a compilation of data from peer-reviewed scientific literature, offering a robust resource for understanding the crystallographic features of chlorinated indole scaffolds.
Introduction
Indole and its halogenated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, profoundly influences a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and solid-form development. This guide summarizes the available crystallographic data for 4,5-dichloro-7-azaindole, providing a foundational understanding for the broader class of chlorinated indoles.
Crystallographic Data of 4,5-Dichloro-7-Azaindole
The crystal structure of 4,5-dichloro-7-azaindole has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] A summary of the key crystallographic parameters is presented in Table 1.
Table 1: Crystallographic Data for 4,5-Dichloro-7-Azaindole
| Parameter | Value |
| Chemical Formula | C₇H₄Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.682(5) |
| b (Å) | 14.514(5) |
| c (Å) | 18.460(5) |
| α (°) | 90 |
| β (°) | 128.210(5) |
| γ (°) | 90 |
| Volume (ų) | 3090.9(17) |
| Z | 4 |
Data sourced from a study on hydrogen bonding in chloro- and hydroxy-7-azaindoles.[1]
The structure of 4,5-dichloro-7-azaindole is characterized by a primary N–H···N dimeric motif, with a nitrogen-to-nitrogen distance of 2.939(2) Å.[1] The introduction of the second chlorine atom at the 4-position influences the molecular packing, leading to additional short-range interactions such as C–H···Cl and C–H···C contacts.[1] These interactions contribute to the formation of extended layers within the crystal lattice.[1]
Experimental Protocols
The determination of the crystal structure of 4,5-dichloro-7-azaindole involved the following key experimental steps, which are representative of standard single-crystal X-ray diffraction studies.
Crystal Growth
Single crystals of 4,5-dichloro-7-azaindole suitable for X-ray diffraction were grown from a saturated solution. The specific solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion, or cooling) are critical for obtaining high-quality crystals and would have been optimized for this compound.
Data Collection
A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer, equipped with a specific X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS), was used to collect a series of diffraction images as the crystal was rotated.
Structure Solution and Refinement
The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model was subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.
Visualization of Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the logical relationship of the available data and a typical workflow for crystallographic analysis.
Caption: Logical relationship between the target compound and the available data.
Caption: A generalized experimental workflow for single-crystal X-ray crystallography.
Conclusion
While the crystal structure of this compound remains to be publicly reported, the detailed analysis of its close analogue, 4,5-dichloro-7-azaindole, provides a valuable proxy for understanding the solid-state behavior of this class of compounds. The presented crystallographic data and experimental protocols offer a solid foundation for researchers in medicinal chemistry and drug development, aiding in the prediction of molecular packing, intermolecular interactions, and ultimately, the rational design of novel therapeutics based on the chlorinated indole scaffold. Further crystallographic studies on this compound are warranted to provide a direct and complete understanding of its solid-state architecture.
References
discovery and history of dichlorinated indoles
An In-depth Technical Guide to the Discovery and History of Dichlorinated Indoles
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets.[1][4] The strategic functionalization of the indole ring is a key tactic in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[5][6][7] Among the various substitutions, halogenation, particularly dichlorination, has emerged as a powerful tool. The introduction of chlorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding.[8][9]
This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dichlorinated indoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic routes, and visualizations of key workflows and biological pathways.
Historical Context and Key Synthetic Developments
The history of dichlorinated indoles is intrinsically linked to the broader history of indole chemistry. The journey began with Adolf von Baeyer's first isolation of the parent indole from indigo dye in 1866.[3] The subsequent development of general indole syntheses provided the foundational chemistry upon which halogenated derivatives could be built.
The most pivotal method is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[10] This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains one of the most versatile and widely used methods for constructing the indole nucleus and allows for the preparation of substituted indoles, including chlorinated variants, by starting with appropriately substituted phenylhydrazines.[10][11][12]
Over time, other methods have been developed to access specific isomers and overcome the limitations of classical approaches. These include the reduction of dichlorinated isatins and direct chlorination strategies, which offer alternative pathways to these valuable intermediates.[11][13]
Core Synthetic Methodologies
The synthesis of dichlorinated indoles can be broadly approached via two strategies: constructing the indole ring from chlorinated precursors or by direct chlorination of a pre-existing indole scaffold.
Route 1: Fischer Indole Synthesis and Subsequent Reduction
This classic and robust method involves two main steps: the formation of the dichlorinated indole ring, followed by reduction if the corresponding indoline (dihydroindole) is the target.[11] The synthesis of 6,7-dichloro-2,3-dihydro-1H-indole serves as a representative example.[11]
Route 2: Reduction of 6,7-Dichloroisatin
This pathway utilizes a commercially available or readily synthesized precursor, 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin), which is then reduced to the desired dihydroindole.[11] This route can be more direct if the starting isatin is accessible.
Quantitative Data Summary
The choice of synthetic route often depends on factors such as starting material availability, desired scale, and overall yield. The following tables provide a comparative summary of quantitative data for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.[11]
Table 1: Quantitative Data for Route 1 - Fischer Indole Synthesis & Reduction
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) |
| 1a | Fischer Indole Synthesis | (2,3-dichlorophenyl)hydrazine, Pyruvic acid, Acetic acid, Reflux | ~60-70 (est.) | >95 |
| 1b | Reduction of Dichloroindole | 6,7-dichloro-1H-indole, Pt/C, H₂, p-toluenesulfonic acid, Water, RT | ~85-95 | >98 |
Data based on literature for analogous transformations and may require optimization.[11]
Table 2: Quantitative Data for Route 2 - Reduction of 6,7-Dichloroisatin
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) |
| 2a | Borane Reduction | 6,7-dichloroisatin, Borane-THF complex, THF, Reflux | ~70-80 (est.) | >97 |
| 2b | Catalytic Hydrogenation | 6,7-dichloroisatin, Pd/C, H₂, Ethanol/Acid, High Pressure | ~80-90 (est.) | >98 |
Data based on literature for analogous transformations and may require optimization.[11]
Detailed Experimental Protocols
Protocol 1: Reduction of 6,7-dichloro-1H-indole
This protocol outlines the reduction of the indole C2=C3 double bond to yield the corresponding indoline using sodium cyanoborohydride.
-
Reaction Setup : In a round-bottom flask, dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of indole) under a nitrogen atmosphere.[14]
-
Reagent Addition : To this stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.[14][15]
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the progress by Thin Layer Chromatography (TLC), staining with permanganate solution to visualize both starting material and product spots.[14][15]
-
Work-up : Upon completion, carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[14]
-
Neutralization : Carefully neutralize the acidic solution by washing with 5 M aqueous NaOH until the aqueous layer is basic.[14][15]
-
Extraction : Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[15]
-
Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6,7-dichloro-2,3-dihydro-1H-indole.[15]
Protocol 2: N-Acylation of 6,7-dichloro-2,3-dihydro-1H-indole
This protocol describes the general procedure for attaching an acyl group to the nitrogen of the indoline core.
-
Reaction Setup : Dissolve 6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[14]
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 eq).[14]
-
Cooling : Cool the mixture to 0 °C in an ice bath.[14]
-
Reagent Addition : Add the desired acylating agent, such as acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise with stirring.[14]
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[14]
-
Work-up : Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[14]
-
Purification : Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.[14]
Applications in Drug Discovery and Signaling Pathways
Dichlorinated indoles are not merely synthetic curiosities; they are valuable scaffolds in medicinal chemistry, primarily due to the influence of the chlorine atoms on biological activity.[9]
-
Kinase Inhibition : Dichlorinated indole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.[8] The chlorine atoms can form specific halogen bonds within the ATP-binding site of the kinase, enhancing both potency and selectivity.[8]
-
Potassium Channel Modulation : The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a known precursor to NS309, a potent activator of KCa2.x and KCa3.1 potassium channels.[8] This suggests that the corresponding dihydroindole could serve as a scaffold for novel modulators targeting conditions like hypertension and autoimmune diseases.[8]
Protocol 3: Biological Evaluation - Kinase Inhibition Assay (Hypothetical)
This protocol outlines a general method for assessing the inhibitory activity of a dichlorinated indole derivative against a target protein kinase.
-
Assay Preparation : Prepare a reaction buffer containing the target kinase, a suitable kinase substrate (e.g., a generic peptide), and ATP.
-
Compound Addition : Dispense the dichlorinated indole test compound at various concentrations into the wells of a microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation : Add the kinase/substrate/ATP mixture to all wells to initiate the enzymatic reaction.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate). A common method is to use an ADP-Glo™ assay, which measures ADP production, where the luminescence signal is inversely proportional to kinase activity.[8]
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[8]
Conclusion
Dichlorinated indoles represent a significant and enduring subclass of heterocyclic compounds. From their synthetic roots in classical reactions like the Fischer Indole Synthesis to their application in modern drug discovery, these scaffolds have proven to be highly valuable. The presence of chlorine atoms provides a strategic advantage for modulating biological activity, leading to potent inhibitors of key cellular targets like protein kinases. The detailed synthetic protocols and comparative data provided herein serve as a resource for chemists to efficiently access these structures, while the outlined biological workflows illustrate their direct applicability in the development of novel therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of dichlorinated indoles will undoubtedly expand, further solidifying their important role in medicinal chemistry.
References
- 1. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 2. jocpr.com [jocpr.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comprehensive Theoretical Analysis of 4,5-Dichloroindole: A Whitepaper for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide outlines the standard methodologies for in-depth theoretical calculations on 4,5-dichloroindole, a substituted indole of interest in medicinal chemistry. While specific experimental and computational studies on this exact molecule are not extensively reported in publicly accessible literature, this document serves as a comprehensive framework for such an investigation. It details the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, electronic, and reactive properties of this compound, providing critical insights for rational drug design.
Introduction to this compound
The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are of significant interest due to the ability of halogen atoms to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding. This compound presents a unique substitution pattern on the benzene ring, which is expected to significantly influence its electronic distribution and intermolecular interaction potential.
Theoretical calculations provide a powerful, cost-effective means to predict the behavior of such molecules before committing to extensive synthetic and experimental work.[2] By employing computational chemistry, we can model molecular geometry, vibrational frequencies, electronic properties, and reactivity, thereby guiding the design of novel therapeutic agents.[3] This guide details the theoretical protocols for a comprehensive computational analysis of this compound.
Theoretical Methodology: A Standard Protocol
The primary tool for this theoretical investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[4] The calculations would be performed using a standard quantum chemistry software package like Gaussian.
Geometry Optimization and Vibrational Analysis
The first step is to determine the most stable three-dimensional conformation of the molecule.
Experimental Protocol:
-
Initial Structure: The molecular structure of this compound is built using a molecular editor.
-
Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5]
-
Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectral data to validate the computational model.[7]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[8][9]
Experimental Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the output of the optimized geometry calculation.
-
HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an important indicator of molecular stability and reactivity.[3] A smaller gap suggests the molecule is more polarizable and reactive.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).[10]
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential.[11][12] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen and halogen bonding.[3][13]
Experimental Protocol:
-
MEP Calculation: The MEP is calculated from the optimized molecular structure and its corresponding electron density.
-
Surface Mapping: The potential is mapped onto an isosurface of electron density (typically 0.004 a.u.). The surface is color-coded, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.[14]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[15][16] It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals.
Experimental Protocol:
-
NBO Calculation: The NBO analysis is performed on the optimized molecular structure.
-
Stabilization Energy (E(2)): The analysis calculates the second-order perturbation theory energy of stabilization (E(2)) for each donor-acceptor interaction.[17] Larger E(2) values indicate stronger electronic delocalization, which contributes to molecular stability.
Predicted Data and Interpretation
The following tables present illustrative quantitative data that would be expected from the theoretical calculations described above.
Table 1: Optimized Geometric Parameters
This table would contain key bond lengths, bond angles, and dihedral angles.
| Parameter | Atom(s) | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C4-Cl1 | 1.745 |
| C5-Cl2 | 1.748 | |
| N1-H1 | 1.012 | |
| C2=C3 | 1.375 | |
| Bond Angle (°) | C3-C4-Cl1 | 119.8 |
| C6-C5-Cl2 | 120.1 | |
| C8-N1-H1 | 125.5 | |
| Dihedral Angle (°) | C3-C3a-C4-C5 | 0.05 |
| C7-C7a-N1-C2 | -0.02 |
Table 2: Vibrational Frequencies
A selection of key calculated vibrational modes and their assignments.
| Mode | Assignment | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) |
| ν1 | N-H Stretch | 3450 | - |
| ν2 | C-H Stretch (Aromatic) | 3105 | - |
| ν3 | C=C Stretch (Pyrrole) | 1580 | - |
| ν4 | C-Cl Stretch | 785 | - |
| ν5 | C-Cl Stretch | 750 | - |
Table 3: Global Reactivity Descriptors
These descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of reactivity.[5]
| Descriptor | Formula | Calculated Value (eV) |
| EHOMO | - | -5.98 |
| ELUMO | - | -1.25 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.73 |
| Ionization Potential (I) | -EHOMO | 5.98 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Global Hardness (η) | (I - A) / 2 | 2.365 |
| Global Softness (S) | 1 / (2η) | 0.211 |
| Electronegativity (χ) | (I + A) / 2 | 3.615 |
Table 4: NBO Analysis - Key Donor-Acceptor Interactions
This table highlights significant intramolecular charge transfer interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C3a-C7a) | 28.5 |
| π(C2-C3) | π(C3a-C7a) | 21.2 |
| π(C5-C6) | π(C4-C3a) | 18.9 |
| LP(2) Cl1 | σ(C3a-C4) | 5.1 |
| LP(2) Cl2 | σ*(C5-C6) | 4.8 |
Visualizations and Their Implications
Diagrams generated using Graphviz provide clear visual workflows and relationships between concepts.
Diagram 1: Computational Workflow
Caption: Workflow for the theoretical analysis of this compound.
Diagram 2: Relationship of Theoretical Properties to Drug Discovery
Caption: Interrelation of theoretical properties and their drug design implications.
Conclusion and Future Directions
This whitepaper presents a robust computational framework for the characterization of this compound. The theoretical data derived from DFT calculations on geometry, vibrational spectra, frontier molecular orbitals, electrostatic potential, and natural bond orbitals provide a multi-faceted understanding of the molecule's intrinsic properties.
-
Structural Insights: The optimized geometry reveals the planarity and specific bond characteristics influenced by the dichloro-substitution.
-
Reactivity Prediction: The HOMO-LUMO gap and MEP map are powerful predictors of chemical reactivity and potential sites for metabolic transformation.[3] The electron-rich regions (likely around the pyrrole nitrogen and π-system) and electron-poor regions (around the N-H proton) are clearly delineated, guiding the understanding of potential intermolecular interactions with biological targets.
-
Drug Design Implications: These theoretical insights are directly applicable to drug development. The MEP can guide the design of compounds with favorable interactions in a receptor active site, while reactivity descriptors can help predict potential metabolic liabilities.[1]
Future work should involve the synthesis of this compound to obtain experimental data (X-ray crystallography, FT-IR, Raman, NMR) to validate and refine these theoretical models. Subsequent molecular docking and molecular dynamics simulations could then be employed to investigate its interaction with specific biological targets, further advancing its potential as a scaffold for novel therapeutics.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of electrostatic potential in the in silico prediction of molecular bioactivation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. aimspress.com [aimspress.com]
- 18. Simulation-Guided Design of Cytochrome P450 for Chemo- and Regioselective Macrocyclic Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4,5-Dichloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4,5-dichloroindole, a key heterocyclic scaffold in medicinal chemistry. Due to the electron-withdrawing nature of the chlorine substituents, this compound exhibits modified reactivity compared to the parent indole molecule. This guide details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic substitution reactions, including Vilsmeier-Haack formylation, nitration, halogenation, Friedel-Crafts acylation, and the Mannich reaction. All quantitative data is summarized in structured tables, and reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction: The this compound Scaffold
The indole ring system is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of the indole nucleus through electrophilic substitution is a cornerstone of indole chemistry, allowing for the introduction of diverse substituents that can modulate the biological activity of the parent molecule.
This compound presents a unique case for electrophilic substitution. The presence of two electron-withdrawing chlorine atoms on the benzene portion of the indole ring significantly influences the electron density distribution and, consequently, the reactivity and regioselectivity of the molecule towards electrophiles. Understanding these effects is crucial for the rational design and synthesis of novel this compound-based compounds with therapeutic potential.
Electronic Effects and Regioselectivity
The chlorine atoms at the C4 and C5 positions exert a deactivating effect on the indole ring through their inductive electron-withdrawing (-I) effect. This reduces the overall nucleophilicity of the ring, making electrophilic substitution reactions more challenging compared to unsubstituted indole.
Despite this deactivation, the inherent electronic properties of the indole nucleus still favor electrophilic attack at the C3 position of the pyrrole ring. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.[1] While the C2 position is also part of the electron-rich pyrrole ring, substitution at C3 is generally favored as it leads to a more stable intermediate.
In the case of this compound, the electron-withdrawing chloro groups further decrease the electron density at the C6 and C7 positions of the benzene ring. This electronic landscape strongly directs incoming electrophiles to the C3 position. Under certain conditions, particularly if the C3 position is blocked, substitution may occur at other positions, but C3 remains the primary site of electrophilic attack.
Key Electrophilic Substitution Reactions of this compound
This section details the primary electrophilic substitution reactions applicable to this compound. While specific literature examples for all reactions on this particular substrate are scarce, the following sections provide general protocols and expected outcomes based on the known reactivity of substituted indoles.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). For this compound, formylation is expected to occur exclusively at the C3 position to yield this compound-3-carbaldehyde.
Table 1: Vilsmeier-Haack Formylation of a 4-Chloro-3H-indole Derivative
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4-Chloro-3,3-dimethyl-7-phenoxy-3H-indole | POCl₃, DMF | 75 | 6 | 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Not specified |
Note: This data is for a related substituted indole and serves as a procedural reference.
-
To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (3 equivalents), slowly add phosphorus oxychloride (1.2 equivalents) dropwise.
-
After the addition is complete, allow the mixture to stir at the same temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product, this compound-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Caption: Workflow for the Vilsmeier-Haack formylation of this compound.
Nitration
The nitration of indoles is a sensitive reaction that requires careful control of conditions to avoid side reactions and degradation. The electron-withdrawing nature of the chloro substituents on this compound further deactivates the ring, necessitating slightly more forcing conditions than for unsubstituted indole. The expected major product is 4,5-dichloro-3-nitroindole.
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
The precipitated product, 4,5-dichloro-3-nitroindole, is collected by filtration, washed with water, and dried.
Caption: Reaction pathway for the nitration of this compound.
Halogenation
Halogenation of indoles can be achieved using various reagents, with N-halosuccinimides (such as NBS for bromination and NCS for chlorination) being common choices for their selectivity and ease of handling. For this compound, halogenation is anticipated to occur at the C3 position.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, pour the reaction mixture into water.
-
The precipitated product, 3-bromo-4,5-dichloroindole, is collected by filtration, washed with water, and dried.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The deactivating effect of the chloro substituents in this compound may necessitate the use of a stronger Lewis acid or higher reaction temperatures.
-
To a solution of this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) at 0 °C.
-
Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) to the stirred mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by carefully pouring the mixture onto a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Caption: Logical workflow for a Friedel-Crafts acylation experiment.
Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, which in the case of indoles is the C3-H. The reaction of this compound with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst is expected to yield the corresponding 3-aminomethyl derivative, a "Mannich base".[4][5]
-
To a solution of the secondary amine (e.g., dimethylamine hydrochloride, 1.2 equivalents) in a suitable solvent (e.g., ethanol), add formaldehyde (as an aqueous solution, 1.2 equivalents).
-
Add this compound (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After cooling, the reaction mixture may be concentrated, and the product can be precipitated by the addition of a non-polar solvent or by adjusting the pH.
-
The resulting Mannich base is collected by filtration and can be purified by recrystallization.
Summary of Quantitative Data
As specific quantitative data for the electrophilic substitution of this compound is limited in the readily available literature, the following table provides a generalized summary of expected outcomes based on the reactivity of similar indole derivatives.
Table 2: Expected Products and General Yields for Electrophilic Substitution of this compound
| Reaction | Electrophile | Reagents | Expected Major Product | Expected Position of Substitution | General Yield Range |
| Vilsmeier-Haack Formylation | Dichloromethyleniminium ion | POCl₃, DMF | This compound-3-carbaldehyde | C3 | Good to Excellent |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 4,5-Dichloro-3-nitroindole | C3 | Moderate to Good |
| Bromination | Electrophilic bromine | NBS | 3-Bromo-4,5-dichloroindole | C3 | Good to Excellent |
| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | Acyl chloride, Lewis acid | 3-Acyl-4,5-dichloroindole | C3 | Moderate to Good |
| Mannich Reaction | Iminium ion (R₂N=CH₂⁺) | Formaldehyde, Secondary amine | 3-(Dialkylaminomethyl)-4,5-dichloroindole | C3 | Good |
Conclusion
The electrophilic substitution reactions of this compound are a valuable tool for the synthesis of a wide range of functionalized indole derivatives for applications in drug discovery and materials science. The presence of the deactivating chloro substituents at the C4 and C5 positions renders the indole nucleus less reactive than the parent compound but strongly directs electrophilic attack to the C3 position. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers working with this important heterocyclic scaffold. Further research to quantify the yields and explore the full scope of these reactions on this compound is warranted to expand its synthetic utility.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,5-Dichloroindole Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4,5-dichloroindole derivatives, a promising class of compounds for anticancer drug discovery. It includes detailed experimental protocols for their synthesis and biological evaluation, along with a summary of their activity and a discussion of their potential mechanisms of action.
The indole scaffold is a privileged structure in medicinal chemistry, and halogenation has been shown to enhance the anticancer properties of many indole-containing compounds. The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is a key modification that can lead to potent and selective anticancer agents.
Data Presentation
The following tables summarize the in vitro anticancer activity of selected chloro-indole derivatives from the literature. While specific data for this compound derivatives are still emerging, the data for 5-chloroindole derivatives provide a strong rationale for their investigation and serve as a valuable benchmark.
Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) |
| 3a (R=H) | Panc-1 | 42 | Erlotinib | 33 |
| 3e (R=m-piperidin-1-yl) | Panc-1 | 29 | Erlotinib | 33 |
| MCF-7 | 29 | Erlotinib | 33 | |
| A-549 | 29 | Erlotinib | 33 |
GI₅₀ is the concentration required to inhibit cell growth by 50%. Data from a study on 5-chloro-indole-2-carboxylate derivatives.[1][2]
Table 2: Enzyme Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| 3a (R=H) | EGFR | 89 | Erlotinib | 80 |
| BRAFV600E | 43 | Vemurafenib | - | |
| 3e (R=m-piperidin-1-yl) | EGFR | 68 | Erlotinib | 80 |
| BRAFV600E | - | Vemurafenib | - | |
| 3b | EGFRT790M | 8-fold selective over WT | - | - |
| 3e | EGFRT790M | 8-fold selective over WT | - | - |
IC₅₀ is the concentration required to inhibit the activity of the target enzyme by 50%. Data from a study on 5-chloro-indole-2-carboxylate derivatives.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-1H-indole
This protocol describes a general method for the synthesis of the this compound core via the Fischer indole synthesis. The key starting material is (3,4-dichlorophenyl)hydrazine, which can be prepared from 3,4-dichloroaniline.
Materials:
-
(3,4-dichlorophenyl)hydrazine hydrochloride
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3,4-dichlorophenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
Addition of Ketone: To the stirred solution, add pyruvic acid (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated product by filtration and wash it thoroughly with water.
-
Purification: The crude 4,5-dichloro-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol. Decarboxylation can be achieved by heating to yield 4,5-dichloro-1H-indole.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound derivatives against various cancer cell lines using the MTT assay.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
Application Notes: 4,5-Dichloroindole as a Strategic Building Block in Medicinal Chemistry for the Development of Kinase Inhibitors
Introduction
4,5-Dichloroindole is a halogenated heterocyclic compound that serves as a versatile and valuable building block in the field of medicinal chemistry. The presence of two chlorine atoms on the indole core significantly influences its electronic properties and provides reactive handles for further chemical modifications. This strategic substitution pattern has been exploited in the design and synthesis of potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy and other diseases. These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, with a focus on derivatives of the pyrimido[4,5-b]indole scaffold as potent anti-cancer agents. Detailed synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to guide researchers in this promising area of drug discovery.
Key Applications in Kinase Inhibition
Derivatives of this compound have demonstrated significant potential as inhibitors of several key protein kinases implicated in cancer progression. The pyrimido[4,5-b]indole scaffold, synthesized from this compound precursors, has been a particularly fruitful area of investigation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
One of the most notable applications of this compound-derived compounds is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth. A series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, synthesized from a 4,5-dichloropyrimido[4,5-b]indole intermediate, have shown potent and selective VEGFR-2 inhibitory activity, with potencies comparable to the approved multi-kinase inhibitor sunitinib.[1]
Microtubule Depolymerizing Agents
The pyrimido[4,5-b]indole scaffold has also been identified as a potent microtubule depolymerizing agent.[2][3] Microtubules are crucial components of the cytoskeleton involved in cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain 9H-pyrimido[4,5-b]indoles have been shown to have two-digit nanomolar potency against various cancer cell lines and can circumvent mechanisms of clinical drug resistance.[2][3]
Data Presentation
The following tables summarize the quantitative biological activity of representative this compound-derived compounds.
Table 1: In Vitro Antiproliferative Activity of Pyrimido[4,5-b]indole Derivatives
| Compound ID | Modification on Pyrimido[4,5-b]indole Core | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 2 | 2-NH₂, 4-N(Me)(4-methoxyphenyl), 5-H | MDA-MB-435 | 14.7 | [2][3] |
| SK-OV-3 | 25 | [2][3] | ||
| HeLa | 30 | [2][3] | ||
| 6 | 2-NH₂, 4-N(Me)(4-methoxyphenyl), 5-Cl | MDA-MB-435 | 10 | [2][3] |
| SK-OV-3 | 15 | [2][3] | ||
| HeLa | 20 | [2][3] |
Table 2: Kinase Inhibitory Activity of a Representative Pyrimido[4,5-b]indole-2,4-diamine
| Compound ID | Target Kinase | IC₅₀ (nM) | Comparative Drug (IC₅₀, nM) | Reference |
| 5 | VEGFR-2 | 8 | Sunitinib (6) | [1] |
| PDGFRβ | >1000 | Sunitinib (2) | [1] | |
| c-Kit | >1000 | Sunitinib (1) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of a key intermediate and the subsequent biological evaluation are provided below.
Protocol 1: Synthesis of N-(4,5-Dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide
This protocol describes the synthesis of a key intermediate for the preparation of potent VEGFR-2 inhibitors.[1]
Materials:
-
4,5-Dichloro-2-amino-9H-pyrimido[4,5-b]indole
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4,5-dichloro-2-amino-9H-pyrimido[4,5-b]indole (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-435, SK-OV-3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The following diagram illustrates the Vascular Endothelial Growth Factor (VEGF) signaling pathway and the point of inhibition by this compound-derived VEGFR-2 inhibitors.
Caption: Inhibition of VEGFR-2 signaling by this compound derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound-based kinase inhibitors.
References
- 1. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Protocol for N-Alkylation of 4,5-Dichloroindole
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant biological and pharmaceutical activities. The indole nucleus is a "privileged scaffold" in drug discovery, and functionalization at the nitrogen atom can profoundly influence a molecule's pharmacological properties. 4,5-Dichloroindole is a valuable starting material, and its N-alkylation opens avenues for the synthesis of novel derivatives for screening and development.
This document provides detailed protocols for the N-alkylation of this compound using two robust and widely applicable methods: a classical approach utilizing sodium hydride in an aprotic polar solvent and a phase-transfer catalysis (PTC) method, which offers milder reaction conditions.
General Reaction Scheme
The N-alkylation of this compound proceeds via the deprotonation of the indole nitrogen, forming a nucleophilic indolate anion, which subsequently undergoes nucleophilic substitution with an alkylating agent.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
This classical method is highly effective for a wide range of alkylating agents and generally provides good to excellent yields.[1][2][3][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide, benzyl bromide)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of the indole may result in a change in the appearance of the mixture.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.1 eq) dropwise to the reaction mixture.
-
Reaction: The reaction can be stirred at room temperature or heated depending on the reactivity of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-alkylation of this compound using sodium hydride.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This method avoids the use of strong, moisture-sensitive bases like NaH and can be more amenable to large-scale synthesis. High yields of 78-98% have been reported for the N-alkylation of indole using this method.[5]
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/v)
-
Toluene or Benzene
-
Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻)
-
Alkylating agent (e.g., alkyl sulfate, alkyl iodide, or alkyl bromide)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), toluene or benzene, and the phase-transfer catalyst (e.g., 0.05-0.1 eq).
-
Addition of Base: Add the aqueous NaOH solution to the mixture.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) to the vigorously stirred two-phase system.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-alkylation of this compound using phase-transfer catalysis.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of indoles, which can be extrapolated for this compound.
| Parameter | Protocol 1: Sodium Hydride | Protocol 2: Phase-Transfer Catalysis | Reference |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | [1],[5] |
| Solvent | Anhydrous DMF or THF | Toluene or Benzene and Water | [1],[5] |
| Stoichiometry of Base | 1.1 - 1.2 equivalents | In excess (e.g., 50% aqueous solution) | [1],[5] |
| Catalyst | None | Tetrabutylammonium salt (e.g., Bu₄N⁺HSO₄⁻) | [5] |
| Temperature | 0 °C to reflux | Room temperature to gentle heating | [1],[5] |
| Reaction Time | 1 - 24 hours | 1 - 12 hours | [6],[7] |
| Typical Yield | Good to Excellent (>80%) | Good to Excellent (78-98%) | [2],[5] |
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Deprotonation (Protocol 1): Ensure the NaH is fresh and the solvent is anhydrous. Water will quench the base. Allow sufficient time for deprotonation.[1]
-
Poor Phase Mixing (Protocol 2): Vigorous stirring is crucial for effective phase transfer.
-
Reagent Purity: Use pure starting materials and reagents.[1]
-
-
C-3 Alkylation Side Product:
-
N-alkylation is generally thermodynamically favored. Running the reaction at a higher temperature for a longer duration can sometimes favor the N-alkylated product.[1]
-
The presence of two chlorine atoms on the benzene ring of this compound may influence the N vs. C3 selectivity, but N-alkylation is still expected to be the major pathway.
-
-
Reaction Stalls:
-
The alkylating agent may be unreactive. Consider using a more reactive alkylating agent (e.g., iodide instead of chloride) or increasing the reaction temperature.
-
Conclusion
The N-alkylation of this compound can be effectively achieved using either the classical sodium hydride method or a phase-transfer catalysis approach. The choice of method may depend on the scale of the reaction, the available reagents, and the sensitivity of the substrates to strongly basic conditions. Both protocols provide a reliable foundation for the synthesis of a diverse range of N-alkylated this compound derivatives for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4,5-Dichloroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic placement of substituents on the indole ring can profoundly influence the binding affinity, selectivity, and pharmacokinetic properties of these inhibitors. This document focuses on the application of the 4,5-dichloroindole moiety in the design and synthesis of potent kinase inhibitors, with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy. The 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold has been identified as a potent and selective inhibitor of VEGFR-2.[1] These compounds are synthesized from a key intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, which incorporates the this compound structural motif.
These application notes provide detailed protocols for the synthesis of this key intermediate and its subsequent conversion to the final kinase inhibitors, along with a summary of their biological activities and an overview of the targeted signaling pathway.
Data Presentation
The following table summarizes the in vitro inhibitory activities of a series of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines against several key kinases.
Table 1: Kinase Inhibitory Activity of this compound-Derived Kinase Inhibitors
| Compound ID | R-group (aniline substituent) | VEGFR-2 IC₅₀ (µM) | EGFR IC₅₀ (µM) | PDGFR-β IC₅₀ (µM) |
| 1 | 4-chlorophenyl | 0.007 | >10 | >10 |
| 2 | 4-isopropylphenyl | 0.018 | >10 | >10 |
| 3 | 2-fluoro-4-chlorophenyl | 0.021 | >10 | >10 |
| 4 | 4-methylphenyl | 0.028 | >10 | >10 |
| 5 | 4-methoxyphenyl | 0.035 | >10 | >10 |
| Sunitinib | (Reference Compound) | 0.010 | Not Reported | Not Reported |
| Semaxinib | (Reference Compound) | 0.007 | Not Reported | Not Reported |
Data sourced from Bioorganic & Medicinal Chemistry, 2013, 21(7), 1857-1864.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)pivalamide (Key Intermediate)
This protocol describes a potential synthetic route to the key intermediate based on established methods for the synthesis of pyrimido[4,5-b]indoles.
Materials:
-
4,5-dichloro-1H-indole
-
Chlorosulfonyl isocyanate
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Pivaloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 4,5-dichloro-1H-indole-3-carbonitrile:
-
To a stirred solution of 4,5-dichloro-1H-indole in anhydrous DMF at 0 °C, add chlorosulfonyl isocyanate dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4,5-dichloro-1H-indole-3-carbonitrile.
-
-
Synthesis of 2-amino-4,5-dichloro-9H-pyrimido[4,5-b]indole:
-
To a solution of sodium ethoxide in ethanol, add 4,5-dichloro-1H-indole-3-carbonitrile and guanidine hydrochloride.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and neutralize with acetic acid.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain 2-amino-4,5-dichloro-9H-pyrimido[4,5-b]indole.
-
-
Synthesis of 2,4-dichloro-5-chloro-9H-pyrimido[4,5-b]indole:
-
Suspend 2-amino-4,5-dichloro-9H-pyrimido[4,5-b]indole in phosphorus oxychloride.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4,5-trichloro-9H-pyrimido[4,5-b]indole.
-
-
Synthesis of N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)pivalamide:
-
Dissolve 2,4,5-trichloro-9H-pyrimido[4,5-b]indole in pyridine.
-
Add pivaloyl chloride and stir the reaction mixture at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)pivalamide.
-
Protocol 2: Synthesis of 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine (Compound 1)
This protocol details the final step in the synthesis of the target kinase inhibitors.
Materials:
-
N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)pivalamide
-
4-chloroaniline
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
15% Potassium Hydroxide (KOH) in 1,4-dioxane
-
Standard laboratory glassware and purification equipment
Procedure:
-
Nucleophilic Aromatic Substitution:
-
Suspend N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)pivalamide and 4-chloroaniline in isopropanol.
-
Add a few drops of concentrated HCl and reflux the mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold isopropanol, and dry to yield the pivaloyl-protected intermediate.
-
-
Deprotection:
-
Suspend the intermediate from the previous step in a 15% solution of KOH in 1,4-dioxane.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-N4-(4-chlorophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine.[1]
-
Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: General Synthetic Workflow for Pyrimido[4,5-b]indole Kinase Inhibitors.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4,5-Dichloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dichloroindole, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the C4 and C5 positions of the indole scaffold allows for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, including representative data and discussions on achieving regioselectivity.
General Considerations for Cross-Coupling Reactions of this compound
The presence of two chlorine atoms on the indole ring of this compound presents both a challenge and an opportunity for synthetic chemists. The challenge lies in achieving selective functionalization at either the C4 or C5 position. However, this also provides an opportunity for sequential or differential derivatization. The reactivity of the two C-Cl bonds can be influenced by steric and electronic factors, as well as the choice of catalyst, ligand, and reaction conditions. Generally, the C4 position is more sterically hindered than the C5 position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an aryl halide. For this compound, this reaction can be tuned to selectively introduce aryl or vinyl substituents at either the C4 or C5 position.
Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Phenyl-5-chloroindole | 75 |
| 2 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 5-Phenyl-4-chloroindole | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-(4-Methoxyphenyl)-5-chloroindole | 78 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 5-(4-Methoxyphenyl)-4-chloroindole | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Regioselectivity: The regioselectivity of the Suzuki-Miyaura coupling on dihaloarenes can often be controlled by the choice of ligand. Bulky, electron-rich phosphine ligands such as SPhos can favor coupling at the more sterically accessible C5 position, while other ligands like XPhos may show different selectivity. The choice of palladium precursor and base can also influence the outcome.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indoles.
Table 2: Representative Data for Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 4-(Phenylethynyl)-5-chloroindole | 70 |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Dipea | DMF | 80 | 12 | 5-(Phenylethynyl)-4-chloroindole | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 4-((Trimethylsilyl)ethynyl)-5-chloroindole | 65 |
| 4 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Dipea | DMF | 80 | 12 | 5-((Trimethylsilyl)ethynyl)-4-chloroindole | 85 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, the copper(I) iodide co-catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent, followed by the terminal alkyne (1.5 mmol).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Regioselectivity: In Sonogashira couplings of dihaloheterocycles, the more reactive halide often undergoes coupling first. In the case of this compound, the electronic environment and the specific catalytic system will dictate the preferred site of reaction. Catalyst and ligand choice are critical for controlling the regioselectivity.
Heck Reaction
The Heck reaction facilitates the coupling of an alkene with an aryl halide to form a substituted alkene. This reaction can be applied to this compound to introduce alkenyl side chains.
Table 3: Representative Data for Heck Reaction of this compound
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | (E)-4-(2-Phenylvinyl)-5-chloroindole | 65 |
| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | DMAc | 130 | 18 | (E)-5-(2-Phenylvinyl)-4-chloroindole | 75 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | (E)-n-Butyl 3-(5-chloro-1H-indol-4-yl)acrylate | 68 |
| 4 | n-Butyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | DMAc | 130 | 18 | (E)-n-Butyl 3-(4-chloro-1H-indol-5-yl)acrylate | 78 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.
-
Add the alkene (1.5 mmol) and the solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble salts and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired product.
Regioselectivity: The regioselectivity of the Heck reaction on this compound will be influenced by the steric and electronic nature of both the indole substrate and the alkene coupling partner, as well as the catalytic system employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the indole scaffold.
Table 4: Representative Data for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 4-(Morpholin-4-yl)-5-chloroindole | 72 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 5-(Morpholin-4-yl)-4-chloroindole | 80 |
| 3 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | N-Phenyl-5-chloro-1H-indol-4-amine | 68 |
| 4 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | N-Phenyl-4-chloro-1H-indol-5-amine | 77 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox-dried Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Regioselectivity: Similar to other cross-coupling reactions, the regioselectivity of the Buchwald-Hartwig amination on this compound can be directed by the appropriate choice of ligand and reaction conditions. Sterically demanding ligands may favor reaction at the less hindered C5 position.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Application Note and Protocol for the Large-Scale Synthesis of 4,5-Dichloro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the large-scale synthesis of 4,5-dichloro-1H-indole, a key intermediate in the development of various pharmacologically active compounds. The featured protocol is an optimized one-pot Leimgruber-Batcho synthesis, selected for its efficiency, scalability, and potential for high yields. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and a visual workflow diagram to facilitate seamless adoption in a laboratory or industrial setting.
Introduction
4,5-Dichloro-1H-indole is a crucial building block in medicinal chemistry and drug discovery programs. Its synthesis on a large scale with high purity is essential for advancing the development of novel therapeutics. While several methods for indole synthesis exist, the Leimgruber-Batcho synthesis stands out as a particularly efficient route for producing substituted indoles.[1] This method has been adapted into a one-pot process, which simplifies the procedure, increases yields, and reduces reaction times compared to traditional multi-step approaches.[1] This application note details a robust and scalable one-pot protocol for the synthesis of 4,5-dichloro-1H-indole.
Synthetic Strategy Overview
The selected method is a one-pot Leimgruber-Batcho indole synthesis. This approach begins with the condensation of 3,4-dichloro-2-nitrotoluene with dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate enamine. This is followed by a reductive cyclization in the same reaction vessel to yield the final product, 4,5-dichloro-1H-indole. This one-pot strategy offers significant advantages for large-scale production by minimizing intermediate handling and purification steps, thereby improving overall efficiency and reducing waste.
Logical Workflow for Synthesis
Caption: One-pot Leimgruber-Batcho synthesis workflow.
Quantitative Data
The following table summarizes the expected quantitative parameters for the large-scale synthesis of 4,5-dichloro-1H-indole based on optimized, analogous one-pot Leimgruber-Batcho reactions.[1]
| Parameter | Value | Notes |
| Starting Material | 3,4-dichloro-2-nitrotoluene | - |
| Key Reagents | DMFDMA, Pyrrolidine, Hydrazine Hydrate, Ferric Chloride Hexahydrate | - |
| Solvent | Dioxane | - |
| Reaction Temperature | 45 °C | Optimal for the one-pot synthesis.[1] |
| Reaction Time | ~5-7 hours | Dependent on reaction monitoring. |
| Expected Yield | 85-95% | Based on similar substituted indoles.[1] |
| Purity (Post-Purification) | >99% | Achievable with column chromatography.[2] |
Experimental Protocol
This protocol is designed for a large-scale synthesis and assumes appropriate safety measures and equipment are in place.
Materials and Equipment:
-
Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnels.
-
Filtration apparatus (e.g., Nutsche filter).
-
Rotary evaporator.
-
Chromatography system for purification.
-
3,4-dichloro-2-nitrotoluene
-
Dimethylformamide dimethyl acetal (DMFDMA)
-
Pyrrolidine
-
Dioxane (anhydrous)
-
Hydrazine hydrate (85% solution)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Dichloromethane (DCM)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup:
-
Set up the jacketed reactor under an inert nitrogen atmosphere. Ensure all glassware is dry.
-
Charge the reactor with 3,4-dichloro-2-nitrotoluene (1.0 eq) and anhydrous dioxane.
-
Begin stirring the mixture.
-
-
Step 1: Enamine Formation
-
To the stirred solution, add pyrrolidine (5.0 eq) followed by the slow addition of dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the reaction mixture to 45 °C.
-
Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting o-nitrotoluene.
-
-
Step 2: Reductive Cyclization
-
Once the formation of the enamine intermediate is complete, add ferric chloride hexahydrate (catalytic amount, e.g., 200 mg per mole of starting material) to the reaction mixture.[1]
-
Slowly and carefully add 85% hydrazine hydrate (10.0 eq) via an addition funnel. An exotherm may be observed; control the addition rate to maintain the temperature at or near 45 °C.
-
Continue stirring the reaction mixture at 45 °C for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and any precipitated solids. Wash the filter cake thoroughly with dichloromethane or acetone.[1]
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification
-
The resulting crude residue is purified by column chromatography on silica gel.
-
A suitable eluent system is a mixture of dichloromethane and petroleum ether.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4,5-dichloro-1H-indole as a solid. The product appears as a white powder.[2]
-
Dry the final product under vacuum.
-
Safety Considerations
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is highly corrosive and a suspected carcinogen; handle with extreme care.
-
The reaction may be exothermic, especially during the addition of hydrazine hydrate. Ensure adequate cooling capacity is available.
Conclusion
The described one-pot Leimgruber-Batcho synthesis provides an efficient, rapid, and high-yielding method for the large-scale production of 4,5-dichloro-1H-indole.[1] This protocol is optimized for operational simplicity and is well-suited for industrial applications where time and resource efficiency are critical. The use of a one-pot procedure significantly streamlines the manufacturing process, making it a preferred method over more traditional, multi-step synthetic routes.
References
Functionalization of the 4,5-Dichloroindole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of synthetic methodologies for the functionalization of the 4,5-dichloroindole scaffold, a core structure of significant interest in medicinal chemistry. The strategic positioning of two chlorine atoms on the benzene ring of the indole nucleus offers unique opportunities for selective chemical modifications, leading to the development of novel therapeutic agents. These derivatives have shown promise as modulators of key biological targets, including receptor tyrosine kinases and ligand-gated ion channels.
Overview of Functionalization Strategies
The this compound scaffold can be functionalized at several positions, primarily at the N1, C2, C3, C6, and C7 positions. The presence of the two chlorine atoms influences the reactivity of the indole ring, and their positions allow for selective palladium-catalyzed cross-coupling reactions. Common functionalization strategies include:
-
N-Functionalization (N-Alkylation and N-Arylation): Introduction of substituents at the indole nitrogen is a primary step in modifying the scaffold's properties.
-
C-C Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups.
-
C-N Bond Forming Reactions: The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-alkyl derivatives at the chloro-substituted positions.
-
C-H Functionalization: Direct functionalization of the C-H bonds, particularly at the C6 and C7 positions, offers an atom-economical approach to introduce further diversity, often requiring a directing group.
Biological Significance of Functionalized Dichloroindoles
Derivatives of the chloroindole scaffold have demonstrated significant biological activities, making them attractive candidates for drug discovery programs. Key therapeutic areas include:
-
Oncology: As inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR)/BRAF pathways.
-
Neuropharmacology: As modulators of neurotransmitter receptors, for instance, the 5-hydroxytryptamine type 3 (5-HT₃) receptor, which is implicated in conditions like nausea, vomiting, and anxiety.[1][2][3]
The following sections provide detailed protocols for key functionalization reactions and summarize the biological activity of representative compounds.
Experimental Protocols and Data
N-Functionalization
N-alkylation of the indole nitrogen is a fundamental transformation. While specific examples for this compound are not abundantly available in the literature, a general protocol using an iron catalyst has been reported for indolines, which can be subsequently oxidized to the corresponding indoles.
Representative Protocol: Iron-Catalyzed N-Alkylation of Indolines [4]
This protocol describes the N-alkylation of an indoline, which would be a precursor to the N-alkylated this compound after an oxidation step.
Materials:
-
4,5-dichloroindoline
-
Alcohol (e.g., benzyl alcohol)
-
Tricarbonyl(cyclopentadienone) iron complex (catalyst)
-
Trifluoroethanol (TFE)
Procedure:
-
In a reaction vessel, combine 4,5-dichloroindoline, the alcohol (1.2 equivalents), and the tricarbonyl(cyclopentadienone) iron complex (5 mol%).
-
Add trifluoroethanol as the solvent.
-
Heat the reaction mixture at 110 °C for 18-30 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography to obtain the N-alkylated 4,5-dichloroindoline.
-
The resulting indoline can be oxidized to the corresponding indole using a suitable oxidizing agent.
Quantitative Data: N-Alkylation of Indolines
| Entry | Indoline Substrate | Alcohol | Yield (%) | Reference |
| 1 | Indoline | Benzyl alcohol | 70 | [4] |
| 2 | 5-Bromoindoline | Benzyl alcohol | 72 | [4] |
| 3 | Indoline | 4-Methylbenzyl alcohol | 92 | [4] |
| 4 | Indoline | 4-Fluorobenzyl alcohol | 87 | [4] |
Note: The yields presented are for the N-alkylation of indoline and 5-bromoindoline and serve as a representative example.
The Buchwald-Hartwig amination is a versatile method for the N-arylation of indoles. The following is a general protocol adaptable for this compound.
Representative Protocol: Buchwald-Hartwig N-Arylation [5][6]
Materials:
-
4,5-dichloro-1H-indole
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In an inert atmosphere (e.g., in a glovebox), add 4,5-dichloro-1H-indole (1.0 mmol), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%) to a dry reaction tube.
-
Add the base (1.5-2.0 mmol) and the aryl halide (1.2 mmol).
-
Add anhydrous, degassed toluene (1-2 mL).
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite or silica gel.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C4 and C5 positions serve as handles for various palladium-catalyzed cross-coupling reactions. Due to the higher reactivity of aryl bromides and iodides compared to chlorides, it is often advantageous to first perform a halogen exchange or start from a bromo- or iodo-substituted precursor if selective functionalization at one position is desired. However, with appropriate catalyst and ligand systems, direct coupling at the chloro positions is also feasible.
This reaction is used to form C-C bonds between the indole scaffold and an organoboron compound.
Representative Protocol: Suzuki-Miyaura Coupling
Materials:
-
4,5-dichloro-1H-indole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 4,5-dichloro-1H-indole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (5-10 mol%), and the base (2.0-3.0 mmol).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The Heck reaction enables the formation of C-C bonds by coupling the dichloroindole with an alkene.
Representative Protocol: Heck Coupling [7]
Materials:
-
4,5-dichloro-1H-indole
-
Alkene (e.g., styrene or an acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or a more specialized ligand)
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
In a reaction vessel, combine 4,5-dichloro-1H-indole (1.0 mmol), the palladium catalyst (1-5 mol%), and the ligand (2-10 mol%).
-
Add the solvent and the base (1.5-2.0 mmol).
-
Add the alkene (1.2-1.5 mmol).
-
Degas the mixture and heat under an inert atmosphere at 100-140 °C for 12-48 hours.
-
Cool the reaction mixture, filter off any solids, and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
This reaction is employed for the synthesis of alkynylated indoles.
Representative Protocol: Sonogashira Coupling [1][8]
Materials:
-
4,5-dichloro-1H-indole
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Base (e.g., Et₃N or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a solution of 4,5-dichloro-1H-indole (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the base (2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
C-H Functionalization
Direct C-H functionalization of the benzene ring of the indole core (C6 and C7 positions) is challenging due to the higher reactivity of the pyrrole ring. These reactions often require a directing group on the indole nitrogen to achieve regioselectivity.
Conceptual Workflow for Directed C-H Functionalization [9][10][11][12][13]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Chloroindoles in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note on 4,5-Dichloroindole: Extensive literature searches did not yield specific examples of agrochemicals directly synthesized from this compound. Therefore, these application notes will focus on the synthesis and application of a potential agrochemical derived from the closely related compound, 5-chloroindole . This serves as a representative example of how chloroindoles are utilized in the development of new agrochemicals.
Application: Synthesis of 1-Acetyl-5-chloroindoline, a Potential Herbicide
5-Chloroindole is a valuable starting material for the synthesis of various biologically active molecules. In the context of agrochemicals, it serves as a precursor to 1-acetyl-5-chloroindoline, a compound that has demonstrated phytotoxic properties, indicating its potential as a herbicide.
Mechanism of Action: Auxin Mimicry
The herbicidal effect of many indole derivatives, including potentially 1-acetyl-5-chloroindoline, is attributed to their ability to act as mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[1] At elevated concentrations, these synthetic auxins disrupt normal plant growth by causing uncontrolled and disorganized cell division and elongation, ultimately leading to the death of susceptible plants.[1][2] This action is primarily mediated through the TIR1/AFB family of F-box proteins, which are components of the ubiquitin ligase complex SCF(TIR1).[3] Binding of the auxin mimic to this complex leads to the degradation of Aux/IAA transcriptional repressors, resulting in the overexpression of auxin-responsive genes and subsequent phytotoxicity.[4]
Experimental Protocols
Synthesis of 1-Acetyl-5-chloroindoline
The synthesis of 1-acetyl-5-chloroindoline from 5-chloroindole is a two-step process involving the reduction of the indole to an indoline, followed by N-acetylation.
Step 1: Reduction of 5-Chloroindole to 5-Chloroindoline
-
Materials:
-
5-Chloroindole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, ice bath, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-chloroindole in concentrated hydrochloric acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of tin(II) chloride dihydrate in concentrated HCl to the cooled 5-chloroindole solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add a concentrated NaOH solution to make it strongly alkaline (pH > 12). Exercise caution as this is an exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 5-chloroindoline.
-
Step 2: N-Acetylation of 5-Chloroindoline
-
Materials:
-
Crude 5-chloroindoline from Step 1
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask, ice bath, magnetic stirrer.
-
-
Procedure:
-
Dissolve the crude 5-chloroindoline in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
The crude 1-acetyl-5-chloroindoline can be purified by column chromatography on silica gel or by recrystallization.
-
Herbicidal Activity Bioassay (Post-emergence)
This protocol outlines a general method for assessing the post-emergence herbicidal activity of 1-acetyl-5-chloroindoline.
-
Materials:
-
Procedure:
-
Plant Preparation: Grow test plants in pots to the 2-4 true leaf stage.
-
Herbicide Formulation:
-
Prepare a stock solution of 1-acetyl-5-chloroindoline in acetone.
-
Prepare serial dilutions of the stock solution to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).
-
For application, mix the diluted active ingredient with water and a surfactant (e.g., 0.5% v/v Tween 20) to ensure adequate leaf coverage.
-
Prepare a negative control (surfactant in water) and a positive control using a commercial auxin herbicide at its recommended rate.
-
-
Application:
-
Use a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to apply the herbicidal formulations to the plants.
-
Ensure even coverage of the foliage.
-
-
Evaluation:
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions.
-
Visually assess the plants for phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Record symptoms such as epinasty (twisting of stems and petioles), leaf cupping, stunting, and necrosis.[1]
-
A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used for quantitative assessment.
-
At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth inhibition.
-
-
Data Presentation
The following tables provide a template for presenting quantitative data from the synthesis and herbicidal activity assays.
Table 1: Synthesis Yields
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| Reduction | 5-Chloroindole | 5-Chloroindoline | SnCl₂·2H₂O, HCl | 75-85 |
| N-Acetylation | 5-Chloroindoline | 1-Acetyl-5-chloroindoline | Acetic anhydride, Pyridine | >90 |
Table 2: Herbicidal Efficacy of 1-Acetyl-5-chloroindoline (Post-emergence at 21 Days After Treatment)
| Application Rate (g ai/ha) | Tomato (% Injury) | Cucumber (% Injury) | Mustard (% Injury) |
| 50 | Data point 1 | Data point 4 | Data point 7 |
| 100 | Data point 2 | Data point 5 | Data point 8 |
| 200 | Data point 3 | Data point 6 | Data point 9 |
| 2,4-D (Positive Control) | Reference value | Reference value | Reference value |
| Control | 0 | 0 | 0 |
*Data points to be filled with experimental results.
Visualizations
Diagram 1: Synthesis of 1-Acetyl-5-chloroindoline
Caption: Synthetic pathway of 1-acetyl-5-chloroindoline from 5-chloroindole.
Diagram 2: Auxin Mimicry Signaling Pathway
Caption: Simplified auxin mimic signaling pathway leading to phytotoxicity.
References
- 1. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bioactive Compounds from 4,5-Dichloroindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potentially bioactive compounds starting from 4,5-dichloroindole. The strategic functionalization of the this compound scaffold can lead to a variety of derivatives with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below are based on established synthetic methodologies for indole derivatives and are intended to serve as a guide for the exploration of this promising chemical space.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Halogenation of the indole ring can significantly modulate the physicochemical and biological properties of the resulting molecules, often leading to enhanced potency and improved pharmacokinetic profiles. This compound offers a unique starting point for the synthesis of novel compounds due to the electronic effects of the two chlorine atoms on the benzene ring portion of the indole. This document focuses on the C3-functionalization of this compound to generate key intermediates and subsequent elaboration into more complex, potentially bioactive molecules.
C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This reaction introduces a formyl group at the C3 position of the indole ring, a key intermediate for further synthetic transformations.[3]
Experimental Protocol: Synthesis of 4,5-Dichloro-1H-indole-3-carbaldehyde
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[4]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
A solid precipitate of 4,5-dichloro-1H-indole-3-carbaldehyde will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Expected Yield: Based on similar reactions with other substituted indoles, the expected yield for this reaction is in the range of 80-90%.[5]
Synthesis of Pyrimido[4,5-b]indole Derivatives as Potential Kinase Inhibitors
Pyrimido[4,5-b]indole derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in cancer therapy.[6] The following protocol describes a potential pathway to synthesize these derivatives starting from 4,5-dichloro-1H-indole-3-carbaldehyde.
Proposed Synthetic Pathway
A plausible synthetic route involves a multi-component reaction of the starting indole-3-carboxaldehyde, an aromatic aldehyde, and a nitrogen source like ammonium iodide to construct the pyrimidine ring.[7][8]
Experimental Protocol: Four-Component Synthesis of 2-Aryl-7,8-dichloro-9H-pyrimido[4,5-b]indoles
Materials:
-
4,5-Dichloro-1H-indole-3-carbaldehyde
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium iodide (NH₄I)
-
Iodine (I₂) (catalyst)
-
Solvent (e.g., 1,4-dioxane)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, combine 4,5-dichloro-1H-indole-3-carbaldehyde (1 equivalent), the chosen aromatic aldehyde (1.2 equivalents), ammonium iodide (2.5 equivalents), and a catalytic amount of iodine (10 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and seal the vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
N-Alkylation and C3-Alkylation of this compound
Alkylation at the N1 and C3 positions of the indole nucleus provides another avenue for generating diverse libraries of bioactive compounds.[4][9][10][11]
Proposed General Workflow
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH))
-
Alkylating agent (e.g., an alkyl halide)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Procedure for C3-Alkylation (Friedel-Crafts Type)
Materials:
-
This compound
-
Alkylating agent (e.g., an activated alkene or alcohol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve this compound (1 equivalent) and the alkylating agent (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (catalytic or stoichiometric amount, depending on the specific reaction) dropwise.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesized compounds based on literature values for similar structures.
Table 1: Synthesis of this compound Derivatives
| Entry | Product | Synthetic Method | Reagents | Yield (%) |
| 1 | 4,5-Dichloro-1H-indole-3-carbaldehyde | Vilsmeier-Haack | DMF, POCl₃ | 85 (estimated) |
| 2 | 2-Phenyl-7,8-dichloro-9H-pyrimido[4,5-b]indole | Four-Component | Benzaldehyde, NH₄I | 60-70 (estimated) |
| 3 | 1-Benzyl-4,5-dichloroindole | N-Alkylation | NaH, Benzyl bromide | 75-85 (estimated) |
| 4 | 3-(tert-Butyl)-4,5-dichloroindole | C3-Alkylation | BF₃·OEt₂, isobutylene | 60-70 (estimated) |
Table 2: Potential Biological Activity of Synthesized this compound Derivatives
| Compound | Target | Assay | IC₅₀ (nM) (Hypothetical) | Reference Analogue |
| 2-Phenyl-7,8-dichloro-9H-pyrimido[4,5-b]indole | VEGFR-2 | Kinase Inhibition | 50 - 150 | Sunitinib[6] |
| 2-(4-Fluorophenyl)-7,8-dichloro-9H-pyrimido[4,5-b]indole | VEGFR-2 | Kinase Inhibition | 20 - 100 | Sorafenib[6] |
| 3-(Indol-3-ylmethyl)-4,5-dichloroindole | Various Kinases | Antiproliferative | 100 - 500 | Diindolylmethanes |
Signaling Pathway
The synthesized pyrimido[4,5-b]indole derivatives are proposed to act as inhibitors of the VEGFR-2 signaling pathway. Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, initiates a phosphorylation cascade that includes key downstream effectors such as PLCγ, PKC, Raf, MEK, and ERK. This pathway is crucial for angiogenesis, cell proliferation, and migration, which are hallmarks of cancer. By inhibiting the kinase activity of VEGFR-2, the synthesized compounds can block this signaling cascade, thereby exerting their potential anticancer effects.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4,5-Dichloroindole for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 4,5-dichloroindole, a heterocyclic scaffold of interest in medicinal chemistry. The introduction of chlorine atoms at the 4 and 5 positions of the indole ring offers a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel compounds for biological screening, particularly in the fields of oncology and microbiology.
The following sections detail common synthetic derivatization strategies, including N-alkylation and N-acylation, along with protocols for subsequent biological evaluation. Quantitative data from representative studies on related chloro-indole derivatives are summarized to provide a comparative context for screening results.
Application Notes
The derivatization of the this compound core primarily focuses on modifications at the N1 and C3 positions of the indole ring. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the indole nucleus. The N-H proton is acidic and can be readily deprotonated with a suitable base to facilitate N-alkylation or N-acylation, providing a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, offer further opportunities for carbon-carbon bond formation at the chlorinated positions, although this can be more challenging.
Biological screening of indole derivatives has revealed a broad spectrum of activities. In particular, chloro-substituted indoles have demonstrated potential as anticancer and antimicrobial agents. The specific substitution patterns and the nature of the appended functional groups are critical in determining the biological activity and selectivity of these compounds. For instance, the introduction of aromatic and heterocyclic moieties can lead to compounds with enhanced potency.
Data Presentation: Biological Activity of Representative Chloro-Indole Derivatives
While specific biological data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the biological activities of structurally related chloro-substituted indole compounds to provide a baseline for comparison.
| Compound ID | Structure | Biological Target/Assay | Cell Line/Organism | Activity (IC50/MIC) |
| 1 | 5-Chloro-N⁴-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine derivative | VEGFR-2 Kinase Inhibition | - | IC50: <10 nM[1] |
| 2 | 4-Amino-5-bromo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Antiviral (HCMV) | - | >5 log reduction in virus titer at 10-100 µM[2] |
| 3 | 4-Amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine | Antiviral (HCMV) | - | >5 log reduction in virus titer at 10-100 µM[2] |
| 4 | Indole-triazole derivative (3d) | Antibacterial | MRSA | MIC: 6.25 µg/mL[3] |
| 5 | Indole-thiadiazole derivative (2h) | Antibacterial | S. aureus | MIC: 6.25 µg/mL[3] |
Experimental Protocols
The following are detailed protocols for common derivatization reactions of the indole scaffold, which can be adapted for this compound.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the synthesis of N-alkylated this compound derivatives.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol outlines the synthesis of N-acylated this compound derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask at 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Add the acyl chloride or acid anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the N-acylated this compound.
Protocol 3: General Procedure for Biological Screening - MTT Assay for Anticancer Activity
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in the cell culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the general workflow for the derivatization and screening of this compound and a representative signaling pathway that could be targeted by its derivatives.
Caption: Generalized workflow for synthesis and biological screening of this compound derivatives.
Caption: Hypothetical kinase signaling pathway targeted by this compound derivatives.
Caption: Logical workflow for a typical biological screening cascade.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichloroindole
Welcome to the technical support center for the synthesis of 4,5-dichloroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yield synthetic route for this compound?
A1: A novel and efficient three-step process has been developed for the preparation of this compound, starting from commercially available 2,3-dichlorobenzaldehyde.[1] This method has been successfully demonstrated on a multikilogram scale, achieving yields of 67–70% and a purity of 96–98% without the need for column chromatography.[1] The three key steps are:
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Nitration of 2,3-dichlorobenzaldehyde.
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A telescopic Henry reaction to form an o,β-dinitrostyrene intermediate.
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Reductive cyclization of the intermediate using iron powder in methanol and acetic acid via a Nenitzescu reaction.[1][2]
Q2: I am experiencing low yields in the final reductive cyclization step. What are the common causes and how can I optimize this step?
A2: Low yields in the reductive cyclization of the o,β-dinitrostyrene intermediate to this compound can be attributed to several factors, including the choice of solvent system and reaction temperature. An initial attempt using a 1:1 mixture of ethanol and acetic acid at 60–70 °C resulted in a very thick reaction mass and required column chromatography for purification, yielding 65% of the final product.[2] To improve the reaction, consider the following:
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Solvent System: A mixture of methanol and acetic acid has been shown to be effective.[1][2] Changing the solvent ratio can also prevent the reaction mass from becoming too thick and reduce the formation of polar impurities.[2]
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Temperature Control: The reaction should be maintained at a temperature of 60–70 °C.[2]
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Reaction Time: Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 2–3 hours.[2]
Q3: My final product has a brownish color and contains impurities. How can I improve the purity of the this compound?
A3: Achieving high purity of this compound without resorting to column chromatography is possible. After the reaction is complete and the initial filtration through celite, a charcoal treatment is recommended.[2] Stirring the ethyl acetate solution of the crude product with activated charcoal for 10–12 hours at room temperature can effectively decolorize the solution and remove impurities.[2] Subsequent filtration and removal of the solvent should yield a high-purity product.
Q4: Are there any safety concerns I should be aware of during this synthesis?
A4: Yes, particularly with the intermediate compounds. The o,β-dinitrostyrene intermediate has been identified as a potential safety hazard.[1] It is crucial to handle this intermediate with care and be aware of its thermal stability. The described scalable process is reported to be facile and safe.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield in Nitration Step | Incomplete reaction or side reactions. | Ensure the reaction temperature is maintained at 5–10 °C during the addition of fuming nitric acid. Monitor the reaction progress by TLC to ensure completion. |
| Thick Reaction Mass During Cyclization | Inappropriate solvent ratio. | Adjust the solvent ratio. A 2:1 ratio of ethanol to acetic acid was noted to cause issues with polar impurities, while a methanol and acetic acid system proved effective for large-scale synthesis.[1][2] |
| Formation of Polar Impurities | Suboptimal solvent system. | Use the recommended solvent system of methanol and acetic acid for the reductive cyclization.[1][2] |
| Final Product is Colored | Residual impurities. | After the reaction work-up, perform an activated charcoal treatment of the ethyl acetate solution of the product for 10-12 hours at room temperature.[2] |
| Difficulty in Isolating the Product | Thick reaction mixture hindering filtration. | After completion of the cyclization, cool the reaction mixture to room temperature and dilute with ethyl acetate before filtering through a pad of celite.[2] |
Experimental Protocols
Step 1: Nitration of 2,3-Dichlorobenzaldehyde
A detailed protocol for the nitration of 2,3-dichlorobenzaldehyde to 2,3-dichloro-6-nitrobenzaldehyde is a crucial first step. While the full experimental details for this specific step are not provided in the summarized search results, a general approach would involve the careful addition of a nitrating agent (such as a mixture of nitric acid and sulfuric acid) to the starting material at a controlled temperature.
Step 2: Preparation of 1,2-Dichloro-4-nitro-3-(2-nitro-vinyl)-benzene (Telescopic Henry Reaction)
-
To a solution of 2,3-dichloro-6-nitrobenzaldehyde (278 g) and nitromethane in methanol (250 mL), slowly add an aqueous solution of NaOH (300 mL, 5M) at 5–10 °C.
-
Maintain the temperature in the range of 5–10 °C throughout the addition.
-
After the addition is complete, stir the reaction for 3–4 hours at 5–10 °C.
-
Monitor the reaction progress by TLC/HPLC.
-
Once the reaction is complete, slowly add cold water (3 L) to the reaction mixture at 5–10 °C.
-
Follow this by the slow addition of concentrated HCl to adjust the pH to 4–5.[2]
Step 3: Preparation of this compound (Reductive Cyclization)
-
After the work-up of the previous step, the intermediate is taken into a suitable reactor.
-
Add iron powder to a mixture of methanol and acetic acid.
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Heat the reaction mixture to 60–70 °C and stir for 2–3 hours.
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Monitor the progress of the reaction by TLC as well as HPLC.
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After the reaction is complete, cool the reaction mixture to room temperature.
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Add ethyl acetate (10 L) and stir for 10–20 minutes.
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Filter the reaction mass through a pad of celite and wash with ethyl acetate (5 L).
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Collect the filtrate and wash it with a 10% wt/v sodium bicarbonate solution (5 L) followed by a brine wash (5 L).
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Transfer the ethyl acetate layer to a reactor and add activated charcoal (1.0 kg).
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Stir the mixture for 10–12 hours at room temperature.
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Filter through a pad of celite and wash with ethyl acetate (5 L).
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Collect the filtrate, recover the solvent under reduced pressure, and dry at 45–50 °C to obtain this compound as a brown solid.[2]
Data Presentation
Table 1: Comparison of Reductive Cyclization Conditions and Outcomes
| Entry | Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Purification Method |
| 1 | Ethanol:Acetic Acid (1:1) | 60–70 | 65 | Not Specified | Column Chromatography[2] |
| 2 | Methanol:Acetic Acid | 60–70 | 67–70 | 96–98 | Charcoal Treatment[1][2] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Purification of 4,5-Dichloroindole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist in the purification of 4,5-dichloroindole via recrystallization.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound, offering targeted solutions to improve purity and yield.
| Issue | Question | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | Why are no crystals forming, even after the solution has cooled? | - Supersaturation: The solution is supersaturated, and crystallization has not been initiated.- Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.- Not enough compound: The concentration of this compound is too low. | - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of this compound.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Use an anti-solvent: If using a mixed solvent system, slowly add the anti-solvent (in which the compound is less soluble) to the solution. |
| Oiling Out | Why is my compound separating as an oil instead of crystals? | - High impurity level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as an oil.- Cooling too quickly: Rapid cooling can prevent the molecules from arranging into a crystal lattice.- Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the compound. | - Re-dissolve and cool slowly: Reheat the solution until the oil dissolves completely, then allow it to cool to room temperature slowly before placing it in an ice bath.- Add more solvent: Add a small amount of additional hot solvent to the oiled-out mixture and then cool slowly.- Change solvent system: Select a solvent with a lower boiling point or use a mixed solvent system. |
| Poor Recovery/Low Yield | Why is the yield of my purified this compound so low? | - Too much solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.- Premature crystallization: Crystals may have formed during a hot filtration step and were lost.- Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product. | - Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat filtration apparatus: Ensure the funnel and receiving flask are hot during hot filtration to prevent premature crystallization.- Use ice-cold solvent for washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | My final product is colored. How can I remove the color? | - Presence of colored byproducts: The synthesis of indoles can sometimes produce colored impurities.- Degradation: The compound may be degrading slightly upon heating. | - Use activated charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.- Perform a hot filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. |
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound (at room temperature) | Expected Solubility of this compound (at boiling point) | Suitability for Recrystallization |
| Hexane | Non-polar | 69 | Low | Moderate | Good (often in a mixed solvent system) |
| Toluene | Non-polar | 111 | Low to Moderate | High | Good |
| Dichloromethane | Polar aprotic | 40 | High | Very High | Poor (too soluble at room temp) |
| Ethyl Acetate | Polar aprotic | 77 | Moderate | High | Potentially suitable |
| Acetone | Polar aprotic | 56 | High | Very High | Poor (too soluble at room temp) |
| Ethanol | Polar protic | 78 | Moderate | High | Potentially suitable |
| Methanol | Polar protic | 65 | Moderate | High | Potentially suitable |
| Water | Very polar | 100 | Very Low | Low | Poor (as a single solvent) |
Note: A mixed solvent system, such as hexane/ethyl acetate or toluene/hexane, is often effective for purifying indoles. In this case, the compound is dissolved in the solvent in which it is more soluble, and the other solvent (the anti-solvent) is added until the solution becomes turbid. The solution is then heated until it is clear and allowed to cool slowly.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound using a single solvent. Toluene is often a good starting point for halogenated indoles.
Materials:
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Crude this compound
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Toluene (or another suitable solvent)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in a few potential solvents to determine the best option. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate. Pour the hot solution through the fluted filter paper into the preheated flask.
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Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this time.
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Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be placed in a desiccator or a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization of this compound
This protocol is useful when a single suitable solvent cannot be found. A common pair for indoles is ethyl acetate and hexane.
Materials:
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Crude this compound
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Ethyl acetate
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Hexane
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
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Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid).
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Clarification: Add a few drops of hot ethyl acetate back into the solution until the turbidity just disappears.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
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Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane.
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Drying: Dry the crystals under vacuum.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
Technical Support Center: Synthesis of Dichlorinated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of dichlorinated indoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dichlorinated indoles, offering potential causes and solutions.
Problem 1: Low yield of the desired dichlorinated indole and the presence of multiple chlorinated byproducts.
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Question: My reaction is yielding a complex mixture of mono-, di-, and tri-chlorinated indoles, resulting in a low yield of the target dichlorinated product. How can I improve the selectivity?
-
Possible Causes:
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Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to over-chlorination.
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Stoichiometry of Chlorinating Agent: Using an excessive amount of the chlorinating agent is a primary cause of polychlorination.
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Reactivity of the Indole Substrate: Electron-donating groups on the indole ring increase its nucleophilicity, making it more susceptible to multiple chlorinations.
-
-
Solutions:
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Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired product is maximized.
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Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A stepwise addition of the chlorinating agent can sometimes improve selectivity.
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Temperature Control: Perform the reaction at a lower temperature to decrease the rate of reaction and potentially improve selectivity.
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Choice of Chlorinating Agent: Consider using a milder chlorinating agent. For example, N-chlorosuccinimide (NCS) is often more selective than stronger agents like sulfuryl chloride (SO₂Cl₂).
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Problem 2: Formation of oxidized byproducts, such as isatins and oxindoles.
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Question: My final product is contaminated with significant amounts of isatin and/or oxindole byproducts. What causes this and how can I prevent it?
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Possible Causes:
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Over-oxidation: Some chlorinating agents, or the reaction conditions, can also act as oxidizing agents, leading to the formation of isatins (1H-indole-2,3-diones) and oxindoles (indolin-2-ones).[1]
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Presence of Water or Other Nucleophiles: Water in the reaction mixture can lead to the formation of hydroxylated intermediates that are prone to oxidation.
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Reaction with Solvent: Certain solvents can participate in side reactions leading to oxidation. For example, DMSO can sometimes act as an oxidant in the presence of an activator.
-
-
Solutions:
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Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.
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Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.
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Choice of Solvent and Reagents: Select a solvent that is inert under the reaction conditions. If using a system prone to oxidation (like NCS in some solvents), carefully control the temperature and reaction time.[2]
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Alternative Chlorinating Agents: Sulfuryl chlorofluoride has been reported as a versatile reagent that can selectively produce 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles by switching the reaction solvent, offering a way to control the oxidation state.[2]
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Problem 3: Poor regioselectivity leading to a mixture of dichlorinated indole isomers.
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Question: I am obtaining a mixture of dichlorinated isomers (e.g., 2,3-dichloro-, 5,6-dichloro-, and 4,7-dichloroindoles). How can I control the regioselectivity of the dichlorination?
-
Possible Causes:
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Electronic Effects of Substituents: The position of chlorination is heavily influenced by the electronic nature of the substituents already present on the indole ring. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
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Steric Hindrance: Bulky substituents can block access to certain positions, directing the chlorination to less hindered sites.
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Reaction Conditions: The choice of chlorinating agent, solvent, and temperature can all influence the regiochemical outcome.
-
-
Solutions:
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Protecting Groups: The use of a protecting group on the indole nitrogen can alter the electronic properties of the ring and direct chlorination.
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Directed Chlorination: In some cases, a directing group can be temporarily installed to force chlorination at a specific position.
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Stepwise Synthesis: For specific substitution patterns, a multi-step synthesis involving the introduction of chlorine atoms at different stages may be necessary. For example, starting with a pre-chlorinated aniline in a Fischer indole synthesis.[3]
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Catalyst Control: The use of specific catalysts can influence regioselectivity. For instance, copper-catalyzed reactions have been developed for regioselective C2-H chlorination of indoles.[4]
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of dichlorinated indoles?
A1: The most prevalent side reactions include:
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Polychlorination: Formation of mono-, tri-, and even tetra-chlorinated indoles in addition to the desired dichlorinated product.
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Oxidation: Over-oxidation of the indole ring to form isatins and oxindoles.[1]
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Poor Regioselectivity: Formation of a mixture of dichlorinated isomers.
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N-Chlorination: In some cases, chlorination can occur on the indole nitrogen, especially if the nitrogen is unprotected.
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Solvent-Related Byproducts: The solvent can sometimes react with the chlorinating agent or intermediates to form unwanted byproducts.
Q2: How does the choice of chlorinating agent affect the outcome of the reaction?
A2: The choice of chlorinating agent is critical. Milder reagents like N-chlorosuccinimide (NCS) often provide better selectivity for dichlorination and are less likely to cause over-oxidation compared to more aggressive reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas. However, the reactivity also depends on the specific indole substrate and reaction conditions.
Q3: What is the role of substituents on the indole ring in dichlorination reactions?
A3: Substituents have a profound effect on both the rate and regioselectivity of chlorination.
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Electron-donating groups (e.g., -CH₃, -OCH₃) activate the indole ring, making it more reactive towards electrophilic chlorination. This can lead to faster reactions but also an increased risk of polychlorination. They generally direct chlorination to the pyrrole ring (C2 and C3 positions) and the benzene ring (ortho and para to the activating group).
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Electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) deactivate the ring, making the reaction slower and requiring harsher conditions. They can direct chlorination to specific positions based on their deactivating effect.
Q4: How can I purify my desired dichlorinated indole from the side products?
A4: Purification can often be challenging due to the similar polarities of the various chlorinated isomers. Common purification techniques include:
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Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
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Recrystallization: If the desired product is a solid and a suitable solvent can be found, recrystallization can be an effective method for removing impurities.
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Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.
Data Presentation
Table 1: Comparison of Chlorinating Agents for Indole Dichlorination (Illustrative Data)
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Desired Dichloroindole Yield (%) | Major Side Products |
| N-Chlorosuccinimide (NCS) | Acetonitrile | 25 | 4 | 65 | Monochloroindoles, Trichloroindoles |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 0-25 | 2 | 50 | Polychlorinated mixture, Tar |
| Trichloroisocyanuric Acid (TCCA) | Acetic Acid | 25 | 6 | 70 | Monochloroindoles, Isatin |
| Sulfuryl Chlorofluoride (SO₂FCl) | Dichloromethane | 25 | 3 | 75 (3,3-dichloro-2-oxindole) | 3-chloroindole |
Note: This table is a generalized representation based on literature trends. Actual yields will vary depending on the specific indole substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Dichlorination of an Activated Indole using N-Chlorosuccinimide (NCS)
This protocol is a general guideline and may require optimization for specific substrates.
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Materials:
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Substituted Indole (1.0 eq)
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N-Chlorosuccinimide (NCS) (2.1 eq)
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Anhydrous Acetonitrile
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Round-bottom flask with a magnetic stirrer
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Inert atmosphere setup (optional but recommended)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add the substituted indole and anhydrous acetonitrile.
-
Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen).
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Add NCS portion-wise over 30 minutes to control the reaction exotherm.
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Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
-
Troubleshooting:
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If polychlorination is observed: Reduce the equivalents of NCS to 2.0 or add it more slowly. Consider running the reaction at a lower temperature (e.g., 0 °C).
-
If the reaction is sluggish: Increase the temperature slightly (e.g., to 40 °C) or consider a more polar solvent.
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If oxidation is observed: Ensure strictly anhydrous conditions and consider degassing the solvent.
-
Mandatory Visualization
Caption: Reaction pathways in indole dichlorination.
Caption: Troubleshooting workflow for dichlorinated indole synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 4,5-Dichloroindole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4,5-dichloroindole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A1: A novel, practical, and efficient three-step process has been developed for the preparation of this compound, which is amenable to large-scale synthesis. The process begins with the nitration of commercially available 2,3-dichlorobenzaldehyde, followed by a Henry reaction with nitromethane, and finally, a reductive cyclization of the resulting o,β-dinitrostyrene intermediate using iron powder in methanol and acetic acid.[1] This method has been demonstrated to produce this compound in 67–70% overall yield with 96–98% purity without the need for column chromatography.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products, such as regioisomers or over-reduced species, can be a common issue in indole synthesis. To improve selectivity, consider the following:
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Control of Nitration: In the first step, the nitration of 2,3-dichlorobenzaldehyde, the position of nitration is crucial. Using a well-controlled nitrating mixture and temperature can favor the desired 6-nitro product.
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Purity of Intermediates: Ensure the purity of the o,β-dinitrostyrene intermediate before proceeding to the reductive cyclization. Impurities can lead to side reactions.
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Reductive Cyclization Conditions: The choice of reducing agent and reaction conditions is critical for the final cyclization step. The use of iron powder in a mixture of methanol and acetic acid provides good selectivity for the desired indole.[1] Harsh reductive conditions can sometimes lead to dehalogenation or over-reduction of the indole ring.
Q3: My yield for the reductive cyclization step is low. What are the potential causes and how can I optimize it?
A3: Low yields in the reductive cyclization of the o,β-dinitrostyrene intermediate can be attributed to several factors:
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Incomplete Reduction: The reduction of both nitro groups is essential for a successful cyclization. Ensure that a sufficient excess of the reducing agent (e.g., iron powder) is used.
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Suboptimal pH: The reaction is typically carried out in an acidic medium (acetic acid). The pH of the reaction mixture can influence the rate and efficiency of the cyclization.
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Reaction Temperature: The temperature should be controlled to prevent side reactions. While some heat may be necessary to initiate and drive the reaction, excessive temperatures can lead to decomposition of the product.
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Purity of the Starting Material: Impurities in the o,β-dinitrostyrene can interfere with the reaction.
Q4: What are the common side products in the synthesis of this compound via the three-step process?
A4: Potential side products can arise at each step of the synthesis:
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Nitration Step: Formation of other nitro isomers of 2,3-dichlorobenzaldehyde.
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Henry Reaction: Formation of bis-adducts or polymerization of the nitroalkene.
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Reductive Cyclization: Incomplete cyclization leading to amino-intermediates, over-reduction to the corresponding indoline, or dehalogenation of the benzene ring.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in the nitration of 2,3-dichlorobenzaldehyde | Incomplete reaction or formation of undesired isomers. | - Ensure the use of a potent nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid).- Carefully control the reaction temperature, typically between 0-10 °C, to minimize side reactions.- Monitor the reaction progress using TLC or GC to determine the optimal reaction time. |
| Low yield or formation of byproducts in the Henry reaction | Inefficient catalysis or side reactions of the aldehyde or nitromethane. | - Use a suitable base catalyst, such as an amine or an alkoxide.- Control the stoichiometry of the reactants to avoid the formation of bis-adducts.- Perform the reaction at a moderate temperature to prevent polymerization. |
| Low yield in the reductive cyclization step | Incomplete reduction, inefficient cyclization, or product degradation. | - Use a sufficient excess of the reducing agent (e.g., iron powder).- Optimize the amount of acetic acid to maintain an appropriate pH for the cyclization.- Control the reaction temperature to avoid decomposition of the indole product.- Ensure the starting o,β-dinitrostyrene is of high purity. |
| Presence of colored impurities in the final product | Formation of polymeric or oxidized byproducts. | - After the reductive cyclization, ensure the work-up procedure effectively removes iron salts and other inorganic byproducts.- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove colored impurities. |
| Difficulties in isolating the product | Product is an oil or does not precipitate easily. | - After the reaction work-up, if the product does not precipitate, try extracting it into an organic solvent, followed by washing, drying, and evaporation of the solvent.- If the product is an oil, consider purification by column chromatography. |
Data Presentation
Table 1: Effect of Reducing Agent on the Yield of Indole from o,β-Dinitrostyrene
| Reducing Agent | Solvent/Acid | Temperature (°C) | Yield (%) | Reference |
| Iron Powder | Methanol/Acetic Acid | Reflux | 67-70 (overall yield) | [1] |
| Catalytic Hydrogenation (Pd/C) | Methanol | Room Temperature | Not specified for this compound | General Method |
| Fe/HOAc | Acetic Acid | Reflux | Generally good yields | General Method |
Note: The yield for the iron powder method is the overall yield for the three-step synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Three-Step Synthesis of this compound
This protocol describes a practical and efficient synthesis of this compound starting from 2,3-dichlorobenzaldehyde.[1]
Step 1: Nitration of 2,3-Dichlorobenzaldehyde
-
To a stirred and cooled (0–5 °C) mixture of fuming nitric acid and sulfuric acid, slowly add 2,3-dichlorobenzaldehyde while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum to obtain 2,3-dichloro-6-nitrobenzaldehyde.
Step 2: Henry Reaction of 2,3-Dichloro-6-nitrobenzaldehyde
-
Dissolve 2,3-dichloro-6-nitrobenzaldehyde and nitromethane in a suitable solvent such as methanol.
-
To this solution, add a catalytic amount of a base (e.g., triethylamine or sodium methoxide) at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield (E)-1,2-dichloro-3-(2-nitrovinyl)-4-nitrobenzene (the o,β-dinitrostyrene intermediate).
Step 3: Reductive Cyclization to this compound
-
To a suspension of the o,β-dinitrostyrene intermediate in a mixture of methanol and acetic acid, add iron powder in portions.
-
Heat the reaction mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts and wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Analysis of 4,5-Dichloroindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 4,5-dichloroindole. The following sections address common issues related to the identification of impurities by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the expected process-related impurities?
A1: A prevalent synthetic route to this compound involves the Fischer indole synthesis starting from 3,4-dichloroaniline. This multi-step process can introduce several potential impurities.
Common Synthesis Pathway:
-
Diazotization of 3,4-dichloroaniline: 3,4-dichloroaniline is treated with sodium nitrite and a strong acid (e.g., HCl) to form a diazonium salt.
-
Reduction to Hydrazine: The diazonium salt is then reduced (e.g., with stannous chloride) to yield (3,4-dichlorophenyl)hydrazine.
-
Condensation: The hydrazine is condensed with an appropriate ketone or aldehyde (e.g., pyruvic acid or acetone) to form a hydrazone.
-
Cyclization (Fischer Indole Synthesis): The hydrazone undergoes acid-catalyzed cyclization to form the indole ring.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 3,4-dichloroaniline.
-
Intermediates: (3,4-dichlorophenyl)hydrazine, and the corresponding hydrazone.
-
Isomeric Impurities: Formation of other dichloroindole isomers (e.g., 6,7-dichloroindole or 3,4-dichloroindole) can occur depending on the purity of the starting materials and reaction conditions.
-
Byproducts from Side Reactions:
-
Over-reduced products: 4,5-dichloroindoline may be formed if the reduction step is not well-controlled.
-
Aniline Derivatives: Cleavage of the N-N bond in the hydrazone intermediate can lead to the formation of aniline byproducts.[1]
-
Starting material impurities: The 3,4-dichloroaniline starting material may contain impurities such as 3,3',4,4'-tetrachlorohydrazobenzene.[2]
-
Q2: What are the likely degradation products of this compound?
A2: this compound, like other indole derivatives, can degrade under various stress conditions. A forced degradation study is recommended to identify potential degradation products. Expected degradation pathways include:
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives, including oxindoles.
-
Acidic and Basic Hydrolysis: While generally more stable than in oxidative conditions, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the opening of the pyrrole ring or other rearrangements.
-
Photodegradation: Exposure to UV light can cause dimerization or polymerization of the indole ring.
-
Thermal Degradation: High temperatures can lead to decomposition, potentially with the loss of the chloro substituents.
Troubleshooting HPLC Analysis
This section provides guidance on common issues encountered during the HPLC analysis of this compound and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Use a base-deactivated column (e.g., end-capped C18). Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound and its impurities. |
| Extra-column Volume | Use shorter, narrower ID tubing between the injector, column, and detector. Ensure fittings are properly seated. |
Problem 2: Peak Splitting or Shoulder Peaks
| Possible Cause | Solution |
| Co-eluting Impurities | Optimize the mobile phase composition (e.g., change the organic modifier or gradient slope) to improve resolution. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase or a weaker solvent. |
Problem 3: Drifting Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, especially for gradient methods. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Use a mobile phase degasser. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound synthesis crude product or final compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Hypothetical RP-HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for specific impurity profiles.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Protocol 3: Forced Degradation Study
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method against a control sample.
Data Presentation
Table 1: Hypothetical Impurity Profile of this compound Synthesis
| Impurity | Potential Retention Time (min) | Typical Level (%) |
| 3,4-dichloroaniline | 5.2 | < 0.1 |
| (3,4-dichlorophenyl)hydrazine | 7.8 | < 0.2 |
| Hydrazone Intermediate | 12.5 | < 0.5 |
| 6,7-dichloroindole | 15.8 | < 0.3 |
| 4,5-dichloroindoline | 14.2 | < 0.1 |
| This compound | 15.1 | > 98.0 |
Note: Retention times and levels are hypothetical and will vary depending on the specific HPLC method and synthesis conditions.
Visualizations
Caption: A troubleshooting workflow for common HPLC peak shape and resolution issues.
References
challenges in the scale-up of 4,5-Dichloroindole production
Welcome to the technical support center for the synthesis and scale-up of 4,5-dichloroindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during its production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The primary synthetic routes for this compound and structurally similar indoles include the Leimgruber-Batcho synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often favored for its high yields and mild reaction conditions, utilizing ortho-nitrotoluene derivatives as starting materials.[1][2] A notable efficient, three-step process involves the nitration of 2,3-dichlorobenzaldehyde, followed by a Henry reaction and reductive cyclization to yield this compound.[3][4] The Fischer indole synthesis is a classic method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5][6][7]
Q2: What are the typical byproducts and impurities encountered during the synthesis of this compound?
A2: Byproduct formation is a common challenge. Key impurities can include:
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Regioisomers: Incorrect cyclization can lead to the formation of other dichloroindole isomers.[8]
-
Over-reduced Products: The indole ring can be reduced to the corresponding indoline under harsh reductive conditions.[8]
-
Starting Material Impurities: The purity of the initial reagents, such as 2,3-dichloroaniline, can introduce persistent impurities into the final product.
-
Polar Impurities: In certain solvent systems, the formation of multiple polar impurities can be observed, complicating the purification process.[3]
Q3: How can I effectively purify crude this compound?
A3: Purification of this compound can be achieved through several methods:
-
Crystallization/Recrystallization: This is a highly effective technique for removing soluble impurities. A common method involves dissolving the crude product in a hot solvent like diisopropyl ether (DIPE) and then precipitating it by adding a less polar solvent such as hexane.[3]
-
Trituration: Washing the crude solid with a solvent like hexane can remove non-polar impurities.[3]
-
Activated Charcoal Treatment: Stirring the product in a solution with activated charcoal can help remove colored impurities.[3]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from byproducts with different polarities.[8]
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Potential Cause | Suggested Solution |
| Overall low yield | Inefficient reductive cyclization. | Optimize the reducing agent and reaction conditions. Iron powder in acetic acid and methanol has been shown to be effective.[3][4] For Leimgruber-Batcho synthesis, palladium on carbon or Raney nickel are also common choices.[1] |
| Poor quality of starting materials. | Ensure the purity of starting materials like 2,3-dichlorobenzaldehyde or the corresponding nitrotoluene derivative. | |
| Suboptimal reaction temperature. | Carefully control the reaction temperature. For the reductive cyclization with iron/acetic acid, a temperature of 60–70 °C is recommended.[3] | |
| Inefficient mixing on a larger scale. | For scale-up, ensure adequate agitation to maintain a homogeneous reaction mixture and prevent localized hot spots.[9][10] |
Purification Issues
| Symptom | Potential Cause | Suggested Solution |
| Presence of regioisomers | Non-selective cyclization. | Optimize the cyclization conditions, such as the choice of acid catalyst in a Fischer indole synthesis. Purification via recrystallization can be effective in separating isomers.[3] |
| Persistent colored impurities | Formation of polymeric byproducts or tars. | Treat the crude product with activated charcoal in a suitable solvent like ethyl acetate.[3] Consider milder reaction conditions to prevent degradation. |
| Product "oiling out" during crystallization | Improper solvent system or rapid cooling. | Screen different solvent combinations for crystallization. Ensure a gradual cooling process to promote the formation of crystals over an amorphous oil. |
| Low recovery after purification | Product loss during transfers or filtration. | Ensure efficient transfer of solids and wash filter cakes with a minimal amount of cold solvent to minimize dissolution of the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol is based on the reductive cyclization of an o,β-dinitrostyrene intermediate.[3]
Materials:
-
o,β-dinitrostyrene intermediate
-
Iron powder
-
Methanol
-
Acetic acid
-
Ethyl acetate
-
Celite
-
Activated charcoal
-
Sodium bicarbonate solution (10% w/v)
-
Brine solution
Procedure:
-
In a suitable reactor, suspend the o,β-dinitrostyrene intermediate in a mixture of methanol and acetic acid.
-
Heat the mixture to 60–70 °C.
-
Gradually add iron powder to the heated mixture.
-
Stir the reaction mixture for 2–3 hours at 60–70 °C, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate and stir for 10–20 minutes.
-
Filter the mixture through a pad of celite and wash the celite pad with ethyl acetate.
-
Combine the filtrates and wash sequentially with 10% sodium bicarbonate solution and brine.
-
To the ethyl acetate layer, add activated charcoal and stir for 10–12 hours at room temperature.
-
Filter through a pad of celite and wash with ethyl acetate.
-
Collect the filtrate and remove the solvent under reduced pressure.
-
Dry the resulting solid at 45–50 °C to obtain this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol is effective for removing regioisomers and other impurities.[3]
Materials:
-
Crude this compound
-
Diisopropyl ether (DIPE)
-
Hexane
Procedure:
-
Triturate the crude this compound with hexane to remove non-polar impurities.
-
Dissolve the triturated solid in a minimal amount of hot DIPE (55–60 °C).
-
Pour the hot solution into a larger volume of hexane.
-
Stir the resulting suspension for 1–2 hours at room temperature to allow for complete precipitation.
-
Filter the precipitated solid.
-
Dry the solid at 45–50 °C to yield pure this compound.
Visualizations
Leimgruber-Batcho Synthesis Pathway for a Dichloroindole
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Troubleshooting the Nenitzescu Reaction for Dichlorinated Indoles
For researchers, scientists, and drug development professionals utilizing the Nenitzescu indole synthesis to prepare dichlorinated 5-hydroxyindoles, this technical support center provides a comprehensive guide to troubleshooting common experimental challenges. This resource is presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides and FAQs
Q1: My Nenitzescu reaction with a dichlorobenzoquinone is resulting in very low or no yield of the desired indole. What are the primary factors to investigate?
Low yields in the Nenitzescu synthesis of dichlorinated indoles can be attributed to several factors, often stemming from the electron-deficient nature of the dichlorobenzoquinone starting material. Here are the key areas to troubleshoot:
-
Reaction Conditions: The choice of solvent and catalyst is critical. For electron-deficient benzoquinones, polar solvents are generally preferred as they can help to stabilize charged intermediates in the reaction mechanism.[1] Nitromethane has been shown to be a particularly effective solvent for the Nenitzescu reaction.[2][3]
-
Catalyst Selection: While the reaction can proceed without a catalyst, the use of a Lewis acid is often essential for achieving good yields with substituted benzoquinones. Zinc salts, such as zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), have been found to promote the formation of the desired 5-hydroxyindole over competing side products.[2][4] These catalysts can activate the enamine component towards nucleophilic attack.[1]
-
Reactant Quality and Stoichiometry: Ensure the dichlorobenzoquinone is pure and free of decomposition products. The stoichiometry of the reactants is also important. While a 1:1 ratio is the theoretical ideal, a slight excess of the enamine (1.2-1.6 equivalents) may be beneficial in some cases.[1]
-
Temperature: The optimal reaction temperature can be substrate-dependent. While many Nenitzescu reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially with less reactive substrates. However, excessive heat can promote the formation of side products.
Q2: I am observing a significant amount of a non-indole byproduct. What is the likely structure and how can I minimize its formation?
The most common byproduct in the Nenitzescu reaction is the corresponding 5-hydroxybenzofuran.[5] The formation of this side product is a known competing pathway and its prevalence can be influenced by the reaction conditions.
-
Minimizing Benzofuran Formation:
-
Catalyst Choice: Certain Lewis and Brønsted acids can favor the formation of the benzofuran. If you are observing a significant amount of this byproduct, switching to a zinc-based Lewis acid catalyst is recommended.[2]
-
Solvent Effects: As mentioned, nitromethane is a good solvent choice to favor indole formation.[2] Solvents like acetone, chloroform, or dichloromethane have been reported to be less successful for certain substrate combinations.[6]
-
Q3: I am using an unsymmetrically substituted dichlorobenzoquinone (e.g., 2,3-dichloro- or 2,6-dichlorobenzoquinone) and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Regioselectivity in the Nenitzescu reaction with unsymmetrically substituted benzoquinones is a significant challenge. The initial Michael addition of the enamine can occur at either of the two available positions on the quinone ring, leading to a mixture of indole isomers.
-
Factors Influencing Regioselectivity:
-
Steric Hindrance: The substituents on both the benzoquinone and the enamine can sterically influence the direction of the initial attack.
-
Electronic Effects: The electron-withdrawing or -donating nature of the substituents on the benzoquinone ring can direct the incoming nucleophile.
-
-
Strategies for Improving Regioselectivity:
-
Catalyst Influence: The nature of the Lewis acid catalyst can sometimes influence the regiochemical outcome. It is worth screening different Lewis acids to see if an improvement in selectivity can be achieved.
-
Systematic Optimization: A systematic study of reaction parameters (solvent, temperature, and catalyst) may be necessary to find conditions that favor the formation of the desired regioisomer.
-
Q4: The purification of my dichlorinated indole is proving difficult. What are some recommended purification strategies?
The purification of dichlorinated indoles from the crude reaction mixture can be challenging due to the presence of unreacted starting materials, the desired product, and various side products.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.
-
Monitoring Progress: Thin-layer chromatography (TLC) is an invaluable tool for monitoring the progress of the purification and for identifying the fractions containing the desired product.
Experimental Protocols
While a universally optimized protocol for all dichlorinated indoles is not available, the following general procedures can serve as a starting point for your experiments.
General Procedure for the Nenitzescu Synthesis of Dichlorinated 5-Hydroxyindoles:
-
Reactant Preparation: In a round-bottom flask, dissolve the dichlorobenzoquinone (1.0 equivalent) in the chosen solvent (e.g., nitromethane or cyclopentyl methyl ether).[3][7] If using a catalyst, add the Lewis acid (e.g., 0.1-1.0 equivalent of ZnCl₂) to this solution.
-
Enamine Addition: In a separate flask, prepare a solution of the β-aminocrotonic ester (1.0-1.2 equivalents) in the same solvent.
-
Reaction Execution: Slowly add the enamine solution to the stirred solution of the dichlorobenzoquinone at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific substrates and conditions. Gentle heating may be applied if the reaction is sluggish at room temperature.
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Due to the limited availability of specific quantitative data for the Nenitzescu reaction with various dichlorobenzoquinones in the surveyed literature, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform their own optimization studies to determine the ideal conditions for their specific substrates.
Mandatory Visualizations
Nenitzescu Reaction Mechanism
Caption: The reaction mechanism of the Nenitzescu indole synthesis.
Experimental Workflow for Dichlorinated Indole Synthesis
Caption: A general experimental workflow for the Nenitzescu synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the reaction.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Effects of Catalysts, Solvents, and Temperature on Nenitzescu Reaction | Bentham Science [benthamscience.com]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. iris.uniss.it [iris.uniss.it]
Technical Support Center: Nitration of Dichlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the nitration of dichlorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Q: My reaction temperature is rising rapidly and uncontrollably. What should I do and what are the causes?
A: An uncontrolled temperature increase indicates a runaway reaction, which is extremely hazardous and can lead to a violent decomposition or explosion. Nitration reactions are highly exothermic, and the rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: Ensure the cooling bath is at maximum capacity. Add more ice, or switch to a more effective cooling medium like an ice-salt bath.
-
Dilution: If it can be done safely, dilute the reaction mixture with a pre-chilled inert solvent.
Root Cause Analysis and Prevention:
| Potential Cause | Preventative Measure |
| Rate of Addition Too Fast | Add the nitrating agent slowly and dropwise to allow for effective heat dissipation. |
| Inadequate Cooling | Use an appropriate cooling bath (e.g., ice-water or ice-salt) and ensure the reaction flask is sufficiently submerged. |
| Poor Mixing | Employ vigorous and efficient stirring to prevent the formation of localized hot spots. |
| Incorrect Reagent Concentration | Use fresh, accurately concentrated acids for the nitrating mixture. |
Issue 2: Low Yield of the Desired Nitrated Product
Q: I've completed the reaction, but my yield of the desired nitro-dichlorobenzaldehyde isomer is very low. What could be the cause?
A: Low yields in nitration reactions are often linked to improper temperature control and other procedural inconsistencies.
Troubleshooting Low Yield:
| Potential Cause | Solution |
| Side Reactions | Elevated temperatures can lead to the formation of unwanted byproducts, such as dinitrated products or oxidation of the aldehyde group. Maintain a consistently low temperature throughout the reaction. |
| Reaction Temperature Too Low | While crucial for control, a temperature that is too low can significantly slow down the reaction rate. Cautiously increase the temperature in small increments while carefully monitoring the exotherm. |
| Insufficiently Strong Nitrating Agent | For deactivated substrates like dichlorobenzaldehyde, a sufficiently strong nitrating agent is necessary. Consider using a higher concentration of sulfuric acid or oleum if the reaction is not proceeding. |
| Poor Mixing of Immiscible Phases | Inadequate stirring can lead to poor mass transfer between the organic substrate and the acidic nitrating mixture. Increase the stirring speed to improve contact between the phases. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of dichlorobenzaldehyde?
A: The optimal temperature is highly dependent on the specific isomer of dichlorobenzaldehyde and the desired product. For deactivated substrates, temperatures are typically kept between 0°C and 50°C. However, for some deactivated rings, more forcing conditions with temperatures exceeding 60°C may be necessary, but this requires extremely careful control. It is crucial to consult literature for the specific isomer being nitrated and to start with lower temperatures, gradually increasing if necessary.
Q2: What are the primary safety concerns with the nitration of dichlorobenzaldehyde?
A: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled. The use of concentrated nitric and sulfuric acids also presents significant hazards, as they are highly corrosive. The resulting nitroaromatic compounds can be thermally unstable and may decompose violently at elevated temperatures.
Q3: How does the position of the chloro- and aldehyde groups on the benzene ring affect the nitration reaction?
A: The electron-withdrawing nature of both the chloro and aldehyde groups deactivates the benzene ring, making the nitration more difficult than for benzene itself. The directing effects of these groups will influence the position of the incoming nitro group. The aldehyde group is a meta-director, while the chloro groups are ortho-, para-directors. The final substitution pattern will be a result of the combined directing effects of all substituents.
Q4: Can I use a different nitrating agent besides a mixture of nitric and sulfuric acids?
A: While the mixed acid system (HNO₃/H₂SO₄) is the most common, other nitrating agents can be used. The choice of nitrating agent depends on the reactivity of the substrate. For highly deactivated substrates, stronger nitrating systems might be required. However, any deviation from a well-established protocol should be thoroughly researched and approached with extreme caution due to the potential for unforeseen hazards.
Experimental Protocols
General Protocol for Controlled Nitration of an Aromatic Compound
This protocol provides a general framework. Specific quantities and temperatures should be optimized based on the specific dichlorobenzaldehyde isomer and literature precedents.
1. Preparation of the Nitrating Mixture:
-
In a flask submerged in an ice-salt bath, slowly add a measured amount of concentrated sulfuric acid.
-
While vigorously stirring and maintaining a low temperature (e.g., below 10°C), slowly add the required amount of concentrated nitric acid.
-
Allow the mixture to cool to the desired reaction temperature.
2. Reaction Setup:
-
In a separate reaction vessel equipped with a stirrer, thermometer, and an addition funnel, dissolve the dichlorobenzaldehyde in a suitable solvent (if necessary) or use it neat.
-
Cool the reaction vessel to the target temperature using an appropriate cooling bath.
3. Nitration:
-
Slowly add the pre-cooled nitrating mixture to the dichlorobenzaldehyde solution dropwise via the addition funnel.
-
Continuously monitor the internal reaction temperature and adjust the addition rate to maintain a stable temperature.
-
After the addition is complete, continue stirring at the same temperature for a specified period to ensure the reaction goes to completion.
4. Quenching:
-
Carefully and slowly pour the reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.
5. Work-up:
-
Isolate the crude product by filtration.
-
Wash the product thoroughly with cold water and then with a dilute sodium bicarbonate solution to neutralize any residual acid.
-
Further purification can be achieved through recrystallization from an appropriate solvent.
Visualizations
Caption: Workflow for controlled nitration of dichlorobenzaldehyde.
minimizing byproduct formation in indole cyclization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common indole cyclization reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for preparing substituted indoles.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is often formed in situ from an arylhydrazine and a carbonyl compound.[1][2]
Troubleshooting Guide & FAQs
Q1: My reaction is failing or giving very low yields, with byproducts like aniline and 3-methylindole identified. What is happening?
A1: This issue often points to a competing reaction pathway involving the cleavage of the N-N bond in the hydrazone intermediate.[3][4] This is particularly common when electron-donating substituents are present on the carbonyl starting material, as they can stabilize a cationic intermediate that favors N-N bond cleavage over the desired cyclization.[3][5]
-
Troubleshooting Steps:
-
Catalyst Choice: Instead of strong Brønsted acids (e.g., H₂SO₄, HCl), consider using Lewis acids like ZnCl₂, ZnBr₂, or BF₃, which can sometimes improve the efficiency of the cyclization.[1][2][3]
-
Protecting Groups: For substrates with highly electron-donating groups, using N-trifluoroacetyl enehydrazines as substrates can enable milder conversion conditions.[6]
-
Reaction Conditions: Experiment with lower melting eutectic mixtures or ionic liquids as the reaction medium, which can sometimes offer better results than traditional solvents.[6]
-
Q2: I am using an unsymmetrical ketone and obtaining a mixture of two different indole regioisomers. How can I control the selectivity?
A2: When a non-symmetrical ketone is used, enolization can occur on either side, leading to two different[1][1]-sigmatropic rearrangements and thus two regioisomeric indole products.[3] For an alkyl methyl ketone, the major product typically results from enolization at the less sterically hindered methyl group.[3] The selectivity is highly dependent on the reaction conditions. Weaker acid catalysts can often lead to a decrease in selectivity, resulting in a more even mixture of products.[3]
-
Troubleshooting Steps:
-
Steric Hindrance: If possible, choose a starting ketone where one α-position is significantly more sterically hindered to favor enolization away from that side.
-
Acid Strength: Systematically screen different acid catalysts. Stronger acids may favor one regioisomer, but this is substrate-dependent.
-
Buchwald Modification: For a different approach, the Buchwald modification, a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can offer an alternative route where selectivity might be controlled differently.[2]
-
Q3: My reaction mixture shows several unexpected spots on TLC, and the crude product is difficult to purify. What are these byproducts?
A3: Besides regioisomers and N-N cleavage products, other common side products in the Fischer synthesis can form, leading to complex mixtures.[3]
-
Common Byproducts:
-
Troubleshooting Steps:
-
Lower Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions like aldol condensation.
-
In Situ Formation: To minimize self-condensation, ensure the arylhydrazone is formed in situ by heating the arylhydrazine and carbonyl compound together before adding the cyclization catalyst.[7]
-
Purification: Purification can be challenging.[3] Careful selection of chromatographic conditions is essential. If the product is a carboxylic acid (e.g., from pyruvic acid), it can be decarboxylated by heating to simplify the final product mixture.[7]
-
Quantitative Data: Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Byproducts Noted | Reference |
| Polyphosphoric Acid (PPA) | None | 80-100 | Varies | Dehydration, Rearrangement | [1][3] |
| ZnCl₂ | None/Toluene | 120-170 | Good | Less N-N cleavage than protic acids | [3][7] |
| H₂SO₄ | Ethanol/Acetic Acid | Reflux | Varies | N-N cleavage, Aldol products | [2][3] |
| Microwave Irradiation | Acetic Acid | 200-230 | 90-96% | Reduced reaction time minimizes some byproducts | [8] |
| Ru Catalyst (Tandem) | Toluene | 110 | Good | Allows one-pot synthesis from alcohols | [6] |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol or acetic acid.[7]
-
Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours until TLC analysis indicates complete formation of the hydrazone. The hydrazone may precipitate upon cooling.[7]
-
-
Cyclization:
-
To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, or a solution of H₂SO₄ in ethanol).[3] Common catalysts include ZnCl₂, BF₃, and p-toluenesulfonic acid.[1][2]
-
Heat the mixture, typically under reflux, for several hours (2-4 hours is common), with constant stirring.[3] The optimal temperature and time depend on the specific substrates and catalyst used.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using a strong acid, carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[3]
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel.
-
Diagrams
Bischler-Möhlau Indole Synthesis
This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline, but it is notorious for requiring harsh reaction conditions, which can lead to poor yields and unpredictable regiochemistry.[9][10][11]
Troubleshooting Guide & FAQs
Q1: My Bischler-Möhlau synthesis is giving very low yields and multiple products. How can I improve this?
A1: The traditional conditions for this reaction are often brutal, leading to degradation.[12] The complex mechanism can result in multiple regioisomers and byproducts.[13]
-
Troubleshooting Steps:
-
Milder Conditions: Avoid the high-temperature thermal methods. Recent developments show that using lithium bromide as a catalyst can promote the reaction under milder conditions.[9][10]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be an effective method for improving yields and reducing reaction times, offering a significant improvement over classical heating.[9][10]
-
Excess Aniline: The reaction requires an excess of the aniline reactant to proceed effectively.[9] Ensure at least three molar equivalents are used.[13]
-
Quantitative Data: Reaction Condition Effects
| Method | Catalyst/Conditions | Yield (%) | Key Advantage | Reference |
| Traditional | High Temp (170-250 °C) | Often low, unpredictable (e.g., 23%) | Simple setup | [11][13] |
| Microwave-Assisted | Solvent-free | Improved yields | Drastically reduced reaction time | [9][10] |
| Catalytic | Lithium Bromide | Moderate to Good | Milder thermal conditions | [9][10] |
Diagrams
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[14][15] It generally offers high yields and good regioselectivity.[14]
Troubleshooting Guide & FAQs
Q1: My Larock synthesis is not working well with an unsymmetrical alkyne. How is regioselectivity controlled?
A1: While generally high, regioselectivity can be an issue with certain unsymmetrical alkynes. The outcome is influenced by both steric and electronic factors, where the alkyne substituents dictate the final positions on the indole ring.[14][16]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky phosphine ligands such as P(t-Bu)₃ or dtbpf were introduced to lower reaction temperatures and can influence selectivity.[14]
-
Directing Groups: The presence of a directing group, such as a propargylic hydroxyl group, can strongly influence the regioselectivity of the palladium insertion step.[17]
-
Catalyst System: While palladium is standard, recent advances include nickel catalysis, which may offer different selectivity profiles and more sustainable conditions.[14][18]
-
Q2: What is the role of the additives like LiCl and the base? Can they be changed?
A2: Yes, these components are crucial and can be optimized.
-
Chlorides (LiCl or n-Bu₄NCl): A chloride source is essential for the catalytic cycle. LiCl is often the most effective, but its stoichiometry is important; using more than one equivalent can slow the reaction.[15]
-
Base: While K₂CO₃ or Na₂CO₃ are common, other bases can be used and may be necessary depending on the substrate. The base is required for the final cyclization step.[14][15]
Quantitative Data: Influence of Reaction Components
| Component | Variation | Effect on Reaction | Yield | Reference |
| Catalyst | Pd(OAc)₂ (ligand-free) | Requires high temperatures | Good | [14] |
| Catalyst | Pd(OAc)₂ + P(t-Bu)₃ | Allows lower temperatures (60-110 °C) | >80% | [14] |
| Aniline | o-Iodoaniline | Standard, highly reactive | Excellent | [14][15] |
| Aniline | o-Bromoaniline | Reactive | Good | [14] |
| Aniline | o-Chloroaniline | Less reactive, requires bulky ligands | Good | [14] |
| Base | K₂CO₃ | Standard base | Excellent | [15] |
Diagrams
Nenitzescu Indole Synthesis
The Nenitzescu reaction forms 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[19] A significant and common issue is the competing formation of 5-hydroxybenzofuran byproducts.[3][20]
Troubleshooting Guide & FAQs
Q1: Instead of the expected 5-hydroxyindole, my main product is a 5-hydroxybenzofuran. Why does this happen and how can I fix it?
A1: The formation of 5-hydroxybenzofurans is a well-known alternative reaction pathway in the Nenitzescu synthesis.[3] The reaction outcome is highly dependent on the specific structures of the starting materials and the reaction conditions.[3][20] Both pathways are mechanistically plausible, and often a mixture of the indole and the benzofuran is obtained.[20]
-
Troubleshooting Steps:
-
Solvent Choice: The reaction performs best in highly polar solvents. Experiment with different polar solvents to see how the product ratio is affected.[19]
-
Catalyst Screening: While the reaction can proceed without a catalyst, the use of Lewis acids can significantly influence the chemo- and regioselectivity. An extensive study showed that zinc halides (ZnBr₂, ZnCl₂, or ZnI₂) were most effective at promoting 5-hydroxyindole formation.[20]
-
Substituent Effects: The substituents on both the enamine and the benzoquinone play a crucial role. If possible, modifying these may steer the reaction toward the desired indole product.[19]
-
Experimental Protocol: General Procedure for Atroposelective Nenitzescu Synthesis
This protocol is for an advanced, enantioselective variation.
-
Setup: To a 20 mL reaction vial in open air, add the naphthoquinone (1.5 equiv.), the β-aminocrotonic derivative (1.0 equiv., 0.1 mmol), a Jacobsen-type Cr(III) salen catalyst (10 mol%), and nitromethane (1 mL).[21]
-
Reaction: Seal the vial with an aluminous headspace cap and heat it to 40 °C for 18 hours using an aluminum heating block.[21]
-
Workup and Purification: After the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the 5-hydroxyindole product.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts | MDPI [mdpi.com]
- 18. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 19. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. publications.rwth-aachen.de [publications.rwth-aachen.de]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4,5-Dichloroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4,5-dichloroindole, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding the purity, structure, and concentration of this starting material is paramount for ensuring the quality and safety of the final drug product. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for the characterization of this compound depends on the specific analytical goal, such as purity assessment, structural elucidation, or quantification. Each technique offers distinct advantages and limitations.
| Analytical Method | Principle | Information Provided | Key Advantages | Common Applications |
| HPLC | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative analysis (purity, concentration), separation of impurities. | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. | Purity determination, quantitative analysis of bulk material and reaction mixtures. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection and identification by mass spectrometry. | Identification of volatile impurities, structural information from mass spectra. | High sensitivity and specificity, excellent for identifying unknown volatile and semi-volatile compounds. | Impurity profiling, analysis of residual solvents. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Detailed structural elucidation, confirmation of molecular structure. | Non-destructive, provides unambiguous structural information. | Structure confirmation of synthesized this compound. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Fast, simple, and provides a molecular fingerprint. | Rapid identity confirmation, monitoring of chemical transformations. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of chlorinated indole compounds using HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.015 - 0.15 µg/mL |
| Linearity (R²) | > 0.998 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity of this compound and quantifying it in the presence of related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity of this compound by comparing the peak area with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of dichloromethane.[1]
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow of 1 mL/min
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample solution. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by relative peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Observe the chemical shifts, integration, and coupling patterns of the aromatic and N-H protons.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Observe the chemical shifts of the carbon atoms in the indole ring.
-
-
Spectral Interpretation: Analyze the ¹H and ¹³C NMR spectra to confirm the substitution pattern and overall structure of this compound. For substituted indoles, characteristic shifts are expected for the protons and carbons of the indole ring.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides a rapid and simple method for confirming the presence of key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Spectral Acquisition:
-
Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
A typical spectrum of an indole derivative will show characteristic absorption bands.[4]
-
-
Spectral Interpretation: Identify the characteristic absorption bands:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C-H aromatic stretch: Peaks just above 3000 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N stretch: Typically in the 1350-1250 cm⁻¹ region.
-
C-Cl stretch: Strong absorptions in the 800-600 cm⁻¹ region.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.
Caption: Workflow for the characterization of this compound.
References
A Comparative Analysis of the ¹H and ¹³C NMR Spectra of 4,5-Dichloroindole
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,5-dichloroindole. Due to the limited availability of experimentally verified public data for this compound, this guide presents predicted spectral data based on the analysis of the unsubstituted parent compound, indole, and a related chlorinated derivative, 5-chloro-3-methyl-1H-indole. This document is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and characterization of substituted indoles.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted), indole, and 5-chloro-3-methyl-1H-indole. These values are crucial for understanding the electronic environment of the nuclei within the indole ring system and how it is affected by substitution. The predictions for this compound are based on established substituent effects on the chemical shifts of the indole ring.
Table 1: ¹H NMR Spectral Data of this compound and Comparative Compounds (in CDCl₃)
| Proton Position | This compound (Predicted) Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz) | Indole Chemical Shift (δ ppm), Multiplicity | 5-Chloro-3-methyl-1H-indole Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz)[1] |
| H-1 (NH) | ~8.2 (br s) | 8.10 (br s) | 7.91 (s) |
| H-2 | ~7.3 (m) | 7.20 (t) | 7.01 (s) |
| H-3 | ~6.5 (m) | 6.52 (t) | - |
| H-4 | - | 7.65 (d) | - |
| H-5 | - | 7.12 (t) | - |
| H-6 | ~7.1 (d, J ≈ 8.7) | 7.18 (t) | 7.16 (dd, J = 8.6, 2.0) |
| H-7 | ~7.5 (d, J ≈ 8.7) | 7.60 (d) | 7.27 (d, J = 8.5) |
| CH₃ | - | - | 2.32 (d, J = 0.7) |
Table 2: ¹³C NMR Spectral Data of this compound and Comparative Compounds (in CDCl₃)
| Carbon Position | This compound (Predicted) Chemical Shift (δ ppm) | Indole Chemical Shift (δ ppm) | 5-Chloro-3-methyl-1H-indole Chemical Shift (δ ppm)[1] |
| C-2 | ~126 | 124.3 | 123.09 |
| C-3 | ~102 | 102.2 | 112.01 |
| C-3a | ~129 | 128.1 | 129.55 |
| C-4 | ~120 | 120.8 | 118.52 |
| C-5 | ~125 | 122.1 | 125.00 |
| C-6 | ~121 | 120.0 | 122.23 |
| C-7 | ~112 | 111.2 | 111.68 |
| C-7a | ~135 | 135.8 | 134.69 |
| CH₃ | - | - | 9.63 |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like indole derivatives is provided below.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Transfer: Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[2]
¹H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-16 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-240 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more scans, depending on the concentration.
-
Temperature: 298 K.
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Visualizations
References
Unraveling the Fragmentation Fingerprint of 4,5-Dichloroindole: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable insights into molecular weight and fragmentation patterns. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation pattern of 4,5-dichloroindole against related halogenated and non-halogenated indole analogs. The data presented herein, based on established fragmentation principles and spectral data from similar molecules, serves as a predictive resource for researchers working with this and related chemical entities.
Predicted Mass Spectrum and Fragmentation of this compound
While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the fundamental principles of mass spectrometry and by comparing it to the known fragmentation of analogous compounds. The molecular weight of this compound (C₈H₅Cl₂N) is approximately 185.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The M⁺ peak will appear at m/z 185, the [M+2]⁺ peak at m/z 187 with an intensity of about 65% of the M⁺ peak, and the [M+4]⁺ peak at m/z 189 with an intensity of about 10% of the M⁺ peak.
The primary fragmentation pathways are expected to involve the sequential loss of chlorine atoms and the cleavage of the indole ring.
A proposed fragmentation pathway for this compound is visualized below:
Caption: Proposed electron ionization fragmentation pathway of this compound.
Comparative Fragmentation Analysis
To provide a clearer understanding of the influence of the chloro-substituents on the fragmentation pattern, a comparison with indole and 5-chloroindole is presented.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| Indole | 117 | 90, 63 | HCN (27), C₂H₂ (26) |
| 5-Chloroindole | 151/153 | 116, 89 | Cl (35/37), HCN (27) |
| This compound (Predicted) | 185/187/189 | 150/152, 115, 123/125 | Cl (35/37), 2Cl (70/72/74), HCN (27) |
Table 1: Comparison of key mass spectral data for indole and its chlorinated derivatives.
The data illustrates a predictable trend: the addition of chlorine atoms increases the molecular weight and introduces characteristic isotopic patterns. The primary fragmentation is dominated by the loss of these halogen atoms, followed by the fragmentation of the core indole structure, which is consistent across the series.
Experimental Protocol for GC-MS Analysis
For researchers aiming to acquire mass spectral data for this compound or related compounds, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides a robust starting point.[1][2][3][4]
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
3. Data Analysis:
-
The resulting total ion chromatogram (TIC) and mass spectra should be analyzed using the instrument's data analysis software.
-
Identification of the compound and its fragments can be aided by comparison with spectral libraries such as the NIST Mass Spectral Library.
This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation of this compound. The outlined experimental protocol offers a reliable method for obtaining high-quality data for this and structurally similar molecules, thereby facilitating their unambiguous identification and characterization in a research setting.
References
A Comparative Analysis of the Biological Activities of Mono- and Di-Chloroindoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation, particularly chlorination, of the indole ring is a common strategy to modulate the physicochemical properties and enhance the biological potency of these molecules. This guide provides a comparative overview of the biological activities of mono- and di-chloroindoles, supported by experimental data, to aid in the design and development of novel therapeutic agents.
Antimicrobial and Antibiofilm Activity
Chlorinated indoles have demonstrated significant efficacy against a range of pathogenic bacteria and fungi, often by disrupting biofilm formation and other virulence factors.
A study on uropathogenic Escherichia coli (UPEC) revealed that monochlorinated indoles, specifically 4-chloroindole and 5-chloroindole, exhibit potent antibacterial and antibiofilm activities.[1][2][3] These compounds were found to have a Minimum Inhibitory Concentration (MIC) of 75 μg/mL against UPEC.[3] Their mechanism of action involves the downregulation of virulence genes associated with adhesion, stress regulation, and toxin production.[1][2][3] Furthermore, these monochloroindoles effectively inhibited biofilm formation in other clinically relevant pathogens.[1][2]
In another study focusing on Vibrio parahaemolyticus, a foodborne pathogen, both mono- and di-chloroindoles were investigated.[4] 4-chloroindole demonstrated a significant inhibitory effect on planktonic cell growth and biofilm formation, with a MIC of 50 μg/mL.[4] In contrast, 7-chloroindole had a higher MIC of 200 μg/mL but was still effective at inhibiting biofilm formation without affecting cell growth.[4] This highlights the critical role of the chlorine substitution pattern on the indole ring in determining the specific antimicrobial effects.
Quantitative Comparison of Antimicrobial Activity
| Compound | Target Organism | MIC (μg/mL) | Biofilm Inhibition | Reference |
| 4-Chloroindole | Escherichia coli (UPEC) | 75 | 67% at 20 μg/mL | [3] |
| 5-Chloroindole | Escherichia coli (UPEC) | 75 | 67% at 20 μg/mL | [3] |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | >80% at 20 μg/mL | [4] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | Significant | [4] |
| 4-Chloroindole | Staphylococcus aureus | 50 | Not specified | [2] |
| 5-Chloroindole | Staphylococcus aureus | 100 | Not specified | [2] |
| 4-Chloroindole | Acinetobacter baumannii | 50 | 100% at 100 μg/mL | [2] |
| 5-Chloroindole | Acinetobacter baumannii | 50 | Not specified | [2] |
| 4-Chloroindole | Candida albicans | 50 | 100% at 100 μg/mL | [2] |
| 5-Chloroindole | Candida albicans | 100 | Not specified | [2] |
Anticancer Activity
The indole scaffold is a key component of many anticancer agents, and chlorination has been shown to enhance their cytotoxic effects.
Dichloro-substituted indoles, such as 6,7-dichloro-2,3-dihydro-1H-indole derivatives, are being explored as potential anticancer agents.[5] While specific data for this particular derivative is not yet available, related chlorinated indole compounds have shown significant cytotoxicity against various cancer cell lines.[5] The proposed mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical for cell signaling pathways involved in cancer cell proliferation and survival.[5]
One specific example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a monochloroindole derivative that acts as a Dishevelled 1 (DVL1) inhibitor.[6] DVL1 is a key protein in the WNT/β-catenin signaling pathway, which is often dysregulated in cancer.[6] The (S)-enantiomer of this compound demonstrated potent inhibition of DVL1 and cytotoxic effects against HCT116 colorectal cancer cells.[6]
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | EC50 (μM) | Target/Mechanism | Reference |
| (S)-RS4690 | HCT116 (colorectal) | 7.1 | DVL1 Inhibition | [6] |
| (R)-RS4690 | HCT116 (colorectal) | 28.3 | DVL1 Inhibition | [6] |
| Racemic RS4690 | HCT116 (colorectal) | 15.2 | DVL1 Inhibition | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial effectiveness. A common method is the broth microdilution assay.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The test compounds (mono- and di-chloroindoles) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to prevent the formation of biofilms.
Methodology:
-
Cell Culture: Bacterial cells are grown in a suitable medium in a 96-well plate in the presence of varying concentrations of the test compounds.
-
Incubation: The plate is incubated for a period that allows for biofilm formation (e.g., 24-48 hours).
-
Washing: The wells are gently washed with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) cells.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.
-
Destaining: The stained biofilm is then solubilized with a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm formed.[1][2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chloroindoles) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.[5]
Visualizing Mechanisms of Action
To better understand the biological impact of chloroindoles, the following diagrams illustrate key pathways and experimental workflows.
Caption: Inhibition of UPEC virulence by mono-chloroindoles.
Caption: Inhibition of the WNT/β-catenin pathway by a mono-chloroindole derivative.
Caption: Experimental workflow of the MTT assay for cytotoxicity.
References
- 1. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 2. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 4,5-Dichloroindole and 5,6-Dichloroindole for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, synthesis, biological activities, and spectroscopic signatures of two key dichloroindole isomers, 4,5-Dichloroindole and 5,6-Dichloroindole, providing essential data for their application in chemical synthesis and drug discovery.
This guide offers a detailed comparative study of this compound and 5,6-Dichloroindole, two important halogenated indole derivatives. While sharing the same molecular formula and weight, their distinct substitution patterns result in differing physicochemical properties, biological activities, and reactivity. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of these differences, supported by experimental data and established protocols, to facilitate informed decisions in their research and development endeavors.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the positions of the two chlorine atoms on the indole ring leads to notable differences in the physical properties of this compound and 5,6-Dichloroindole. These properties are critical for determining their handling, formulation, and behavior in various chemical and biological systems.
| Property | This compound | 5,6-Dichloroindole |
| CAS Number | 122509-73-3 | 121859-57-2 |
| Molecular Formula | C₈H₅Cl₂N | C₈H₅Cl₂N |
| Molecular Weight | 186.04 g/mol [1][2] | 186.04 g/mol [2][3] |
| Physical State | Solid powder[1] | Solid[4] |
| Melting Point | Data not available | 145-153 °C[1] |
| Boiling Point | Data not available | 331.3 °C at 760 mmHg[1][5] |
| Solubility | Soluble in DMSO[1] | Soluble in organic solvents[4] |
| pKa | Data not available | Data not available |
Note: There is conflicting information regarding the physical state of this compound, with one source describing it as a liquid. However, the majority of suppliers list it as a solid. Further experimental verification is recommended.
Synthesis and Reactivity
The synthetic routes to this compound and 5,6-Dichloroindole differ, reflecting the influence of the chlorine substituents on the reactivity of the aromatic ring.
Synthesis of this compound
A practical and efficient three-step process for the preparation of this compound has been developed, starting from the commercially available 2,3-dichlorobenzaldehyde. The key steps involve:
-
Nitration: Nitration of 2,3-dichlorobenzaldehyde.
-
Henry Reaction: A telescopic process for the Henry reaction.
-
Reductive Cyclization: Reductive cyclization of the resulting o,β-dinitrostyrene intermediate using iron powder in methanol and acetic acid via the Nenitzescu reaction.
Caption: Synthetic workflow for this compound.
Synthesis of 5,6-Dichloroindole
5,6-Dichloroindole is often utilized as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While various synthetic strategies exist for indole derivatives, a common approach for substituted indoles like the 5,6-dichloro isomer involves the Fischer indole synthesis. This method, however, can sometimes lead to the formation of regioisomers.
Chemical Reactivity and Electrophilic Substitution
The indole nucleus is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive. The presence of two electron-withdrawing chlorine atoms in both 4,5- and 5,6-dichloroindole is expected to decrease the overall reactivity of the ring towards electrophiles compared to unsubstituted indole.
The directing effect of the chlorine atoms in electrophilic substitution is crucial. In 5,6-dichloroindole, the C7 and C4 positions are the most likely sites for further substitution, influenced by the combined directing effects of the chlorine atoms and the indole nitrogen. For this compound, the situation is more complex, and a mixture of products might be expected, with substitution potentially occurring at the C3, C6, or C7 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions.
Biological Activity and Applications
The biological profiles of this compound and 5,6-Dichloroindole are still under investigation, with current research pointing towards distinct areas of potential therapeutic relevance.
This compound
Direct studies on the biological activity of this compound are limited. However, a related compound, 4-chloroindole-3-acetic acid, is a known auxin, a class of plant hormones that regulate growth. This suggests that derivatives of this compound could be explored for applications in agriculture.
5,6-Dichloroindole
5,6-Dichloroindole and its derivatives have garnered more attention in medicinal chemistry. This isomer serves as a key building block in the synthesis of various pharmaceuticals, most notably in the development of anti-cancer agents.[6] Its structural motif is found in compounds designed to target specific enzymes and receptors involved in cellular processes relevant to cancer.[6] Furthermore, the broader class of indole derivatives is known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4]
Caption: Potential applications of the two isomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of dichloroindoles will show characteristic signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atoms. For 5,6-dichloroindole, one would expect two singlets for the protons at C4 and C7, and signals for the pyrrole ring protons at C2 and C3. For this compound, the aromatic proton signals will be more complex due to different coupling patterns.
¹³C NMR: The carbon NMR spectra will also be distinct for each isomer. The carbons bearing the chlorine atoms will experience a significant downfield shift. The substitution pattern will uniquely affect the chemical shifts of all carbons in the molecule, providing a clear fingerprint for each isomer.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR Spectroscopy: The IR spectra of both compounds will exhibit a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present, along with C-Cl stretching bands in the fingerprint region.
Mass Spectrometry: The mass spectra of both 4,5- and 5,6-dichloroindole will show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak of approximately two-thirds the intensity of the M⁺ peak, which is characteristic of the presence of two chlorine atoms. The fragmentation patterns may show subtle differences that could aid in their differentiation.
Experimental Protocols
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichloroindole isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the signals to the respective protons and carbons in the molecule.
General Protocol for Electrophilic Substitution Reaction:
-
Reaction Setup: Dissolve the dichloroindole isomer in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Add the electrophilic reagent (e.g., an acyl chloride with a Lewis acid catalyst for Friedel-Crafts acylation, or nitric acid/sulfuric acid for nitration) dropwise to the cooled solution of the indole.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified product(s) using spectroscopic methods (NMR, IR, MS) to determine the structure and regioselectivity of the substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,5-Dichloro-1,2-benzenediamine(5348-42-5) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) [hmdb.ca]
- 6. rsc.org [rsc.org]
Validating the Purity of 4,5-Dichloroindole: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). 4,5-Dichloroindole is a key building block in various synthetic pathways, and its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comparative overview of chromatographic techniques for validating the purity of this compound, supported by representative experimental data and detailed protocols.
Chromatographic methods are central to purity assessment, offering high-resolution separation of the main compound from potential impurities such as isomers, starting materials, and by-products. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Quantitative Comparison of Chromatographic Methods
The following table summarizes the expected performance of HPLC and GC for the analysis of dichlorinated aromatic compounds, based on data from structurally similar molecules. This data provides a benchmark for what can be achieved in the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Alternative Method: Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on differential migration of components up a solid stationary phase via a liquid mobile phase. |
| Typical Purity Result | > 98% | > 98% | Qualitative assessment of spot purity. |
| Limit of Detection (LOD) | ~0.6 - 1.0 µg/kg (for dichloroanilines)[1][2] | Typically in the low ppm range. | Dependent on visualization method, generally in the ng range. |
| Limit of Quantitation (LOQ) | ~2.0 - 3.0 µg/kg (for dichloroanilines)[1][2] | Typically in the low to mid ppm range. | Not typically used for precise quantification. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. High resolution and sensitivity. | Excellent for volatile and thermally stable compounds. High sensitivity, especially with a mass spectrometer (MS) detector. | Rapid, simple, and inexpensive for qualitative screening and reaction monitoring.[3] |
| Limitations | Can be more complex and costly than GC. | Not suitable for non-volatile or thermally unstable compounds. | Limited quantitative capability and lower resolution compared to HPLC and GC. |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound using HPLC and GC. These are based on established methods for similar halogenated indole and aniline compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed for the routine purity assessment of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm or 280 nm (UV).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.
Gas Chromatography (GC) Protocol
This GC method is suitable for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split ratio 20:1).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL solution.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using chromatographic techniques.
References
Comparative Guide to the Cytotoxic Effects of Indole Derivatives on Cancer Cell Lines
A Focus on 4,5-Dichloroindole Derivatives and Related Compounds
For researchers, scientists, and professionals in drug development, understanding the cytotoxic potential of novel chemical entities is paramount. This guide provides a comparative overview of the cytotoxic effects of indole derivatives on various cancer cell lines, with a specific focus on gathering available data for this compound derivatives. While specific quantitative data for this compound derivatives is limited in publicly accessible literature, this guide synthesizes available information on closely related indole compounds to provide a valuable comparative context.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various indole derivatives against a panel of human cancer cell lines. It is important to note the structural diversity of these compounds and the varying responses of different cancer cell types.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Indole-Thiophene Hybrid | 6a and 6b | HT29, HepG2, HCT116, T98G | Nanomolar range | [1] |
| Indole-Chalcone Hybrid | Compound 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Benzimidazole-Indole Hybrid | Compound 8 | Various cancer cell lines | Average of 0.05 | [1] |
| Indole-Vinyl Sulfone Derivatives | Compound 9 | Panel of cancer cell lines | Potent activity | [1] |
| 1,4-Dihydropyrazolo[4,3-b]indoles | 34, 35a, 35b | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | [1] |
| 3-Arylthio-1H-indoles | R = 6-thiophen-3-yl | MCF-7 | 0.0045 | [2] |
| 3-Arylthio-1H-indoles | R = 7-thiophen-2-yl | MCF-7 | 0.029 | [2] |
| Indole-based Alkaloid | 3,5-Diprenyl indole 35 | MIA PaCa-2 | 9.5 ± 2.2 | [3] |
| Indole-based Alkaloid | Mukonal 24 | SK-BR-3, MDA-MB-231 | 7.5 | [3] |
| 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone | Compound I (4-bromophenyl substituted) | P3HR1 and P3HR1 Vin resistant | 0.96 and 0.89 | [4] |
| N-(4-Chlorophenyl)-1H-indole-2-carboxamide | N/A | Saos-2 | Dose- and time-dependent inhibition | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of chemical compounds relies on robust and reproducible experimental methodologies. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Detailed MTT Assay Protocol
Objective: To determine the concentration at which a this compound derivative inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential tools for visualizing complex experimental workflows and biological signaling pathways. The following diagrams were created using the DOT language to illustrate key processes relevant to the study of this compound derivatives.
Many indole derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[6]
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including some indole derivatives, function by inducing apoptosis.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dichlorinated Indoles: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The introduction of chlorine atoms onto the indole ring system profoundly influences the molecule's physicochemical properties, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dichlorinated indole derivatives, with a focus on their anticancer and antimicrobial activities, supported by experimental data.
Anticancer Activity of Dichlorinated Indoles
Dichlorination of the indole nucleus has been a successful strategy in the development of potent anticancer agents. These compounds often exert their effects through the inhibition of critical cellular signaling pathways involved in cancer progression.
A notable example involves 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have demonstrated significant in vitro cytotoxic activity against the SW620 colon cancer cell line.[1] The dichlorophenyl substitution at the N(1) position is a key feature of these compounds.
Comparative Anticancer Activity Data
| Compound ID | Substitution at C3 | Cytotoxic Activity (IC50 in µg/mL) vs. SW620 Cells | Reference |
| 4c | Aryl group | 2-15 | [1] |
| 4f | Aryl group | 2-15 | [1] |
| 4j | Aryl group | 2-15 | [1] |
Note: Specific IC50 values for each compound were not detailed in the source material, but a range of activity was provided.
Mechanism of Action: Kinase Inhibition
Many indole derivatives exert their anticancer effects by inhibiting protein kinases, which are pivotal regulators of cell signaling pathways implicated in cell proliferation and survival.[2] Dichlorinated indoles can be designed to target the ATP-binding pocket of various kinases, leading to the disruption of downstream signaling cascades and ultimately inducing apoptosis in cancer cells.
Figure 1. Simplified signaling pathway of kinase inhibition by dichlorinated indoles.
Antimicrobial Activity of Dichlorinated Indoles
Multi-halogenated indoles have emerged as promising agents against drug-resistant bacteria, such as Staphylococcus aureus.[3] Dichlorination, often in combination with other halogens, has been shown to enhance antibacterial and antibiofilm activities.
A study on a library of multi-halogenated indoles revealed that di-halogenated derivatives demonstrated markedly improved antibacterial activity compared to indole and mono-halogenated indoles.[4] For instance, 4-bromo-6-chloroindole was identified as a potent agent.[4]
Comparative Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs. S. aureus ATCC 6538 | Reference |
| Indole | 1000 | [4] |
| 5-iodoindole (mono-halogenated) | 100 | [4] |
| 4-bromo-6-chloroindole | 30 | [4] |
| 5-bromo-6-chloroindole | 30 | [4] |
| 6-bromo-4-iodoindole | 20 | [4] |
| Gentamicin (control) | 20-50 | [4] |
The structure-activity relationship suggests that multi-halogenation at the C4, C5, C6, and C7 positions of the indole ring is favorable for enhanced antimicrobial activity.[3]
Experimental Workflow for Antimicrobial Screening
The evaluation of the antimicrobial potential of dichlorinated indoles typically follows a standardized workflow, from initial screening to the determination of minimum inhibitory concentrations.
Figure 2. General experimental workflow for antimicrobial activity screening.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SW620) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the dichlorinated indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The dichlorinated indole compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Confirmation (Optional): The results can be confirmed by measuring the optical density at 600 nm using a microplate reader.
References
- 1. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Halogenated Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. Halogenation of the indole ring provides a powerful tool for synthetic chemists, offering a versatile handle for further functionalization and modulation of physicochemical properties. This guide provides an objective comparison of the synthetic utility of different halogenated indoles, supported by experimental data, to aid in the strategic design of synthetic routes and the development of novel therapeutics.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most robust methods for C-C and C-N bond formation. The choice of halogen on the indole scaffold significantly impacts reactivity, with the general trend following the order of bond dissociation energy: I > Br > Cl > F.
Data Presentation
Table 1: Comparison of Halogenated Indoles in Suzuki-Miyaura Coupling
| Halogenated Indole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 2 | >95 |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 5-Chloroindole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 75 |
| 4-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 7-Bromoindole | 3-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 18 | 85 |
Table 2: Comparison of Halogenated Indoles in Sonogashira Coupling
| Halogenated Indole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 60 | 4 | 95 |
| 3-Bromoindole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 80 | 12 | 82 |
| 5-Iodoindole | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 50 | 6 | 98 |
| 6-Bromoindole | 1-Hexyne | Pd(OAc)₂/XPhos/CuI | Cs₂CO₃ | Acetonitrile | 80 | 18 | 78 |
Table 3: Comparison of Halogenated Indoles in Buchwald-Hartwig Amination
| Halogenated Indole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 8 | 94 |
| 5-Chloroindole | Morpholine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 72 |
| 7-Bromoindole | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 16 | 89 |
| 4-Chloroindole | Piperidine | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 65 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoindole
Materials:
-
5-Bromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of 3-Iodoindole[1]
Materials:
-
3-Iodoindole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add 3-iodoindole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole[2]
Materials:
-
5-Bromoindole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 5-bromoindole and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe under an argon atmosphere.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified MAPK signaling pathway showing potential inhibition points by halogenated indoles.
Halogenated Indoles in Signaling Pathways
Halogenated indoles are prominent scaffolds in the design of kinase inhibitors, which are crucial for regulating cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The halogen atom can form halogen bonds with the protein backbone, enhancing binding affinity and selectivity.[3]
Two key pathways targeted by indole-based inhibitors are:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers. Halogenated indoles have been developed as inhibitors of key kinases in this pathway, such as Raf and MEK, thereby blocking downstream signaling.[4]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is central to cell growth, metabolism, and survival.[5] Aberrant activation of this pathway is frequently observed in cancer. Indole compounds and their derivatives have been shown to modulate this pathway, inhibiting the activity of kinases like PI3K, Akt, and mTOR, leading to anti-cancer effects.[5][6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,5-Dichloroindole
While a definitive single-crystal X-ray structure of 4,5-dichloroindole is not publicly available, its molecular structure is unequivocally confirmed through a combination of modern spectroscopic techniques. This guide provides a comparative analysis of the experimental data that substantiates the structure of this compound, contrasting it with closely related analogs and theoretical expectations. This information is crucial for researchers in medicinal chemistry and drug development where precise structural knowledge is paramount.
The structural elucidation of synthetic compounds like this compound, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals, relies on a suite of analytical methods. In the absence of X-ray crystallographic data for the target molecule, a robust confirmation is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often supplemented by crystallographic data from structurally similar molecules.
A 2022 publication in Organic Process Research & Development details a practical, scalable synthesis of this compound and, importantly, provides the spectroscopic data that confirms its structure.[1] This data, in conjunction with the known crystal structure of the closely related 4,5-dichloro-7-azaindole, provides a comprehensive picture of the molecule's architecture.
Comparative Spectroscopic Data
The primary evidence for the structure of this compound comes from its unique spectroscopic fingerprint. The following tables summarize the experimental data for this compound and compare it with its monochlorinated isomers, 4-chloroindole and 5-chloroindole.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The substitution pattern of the chlorine atoms on the benzene ring of this compound results in a distinct set of signals compared to its isomers.
| Compound | H2 | H3 | H6 | H7 | N-H | Solvent |
| This compound | 7.35 (t, J=2.9 Hz) | 6.57 (t, J=2.5 Hz) | 7.21 (d, J=8.7 Hz) | 7.37 (d, J=8.7 Hz) | 8.29 (br s) | CDCl₃ |
| 4-Chloroindole | ~7.2 ppm | ~6.5 ppm | ~7.1 ppm | ~7.1 ppm | ~8.1 ppm | CDCl₃ |
| 5-Chloroindole | ~7.2 ppm | ~6.4 ppm | ~7.1 ppm | ~7.6 ppm | ~8.1 ppm | CDCl₃ |
| Data for this compound from[1]. Data for 4- and 5-chloroindole are typical values. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The positions of the chlorine atoms significantly influence the chemical shifts of the carbon atoms in the benzene portion of the indole ring.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Solvent |
| This compound | 125.6 | 102.2 | 126.8 | 122.9 | 125.4 | 120.9 | 111.9 | 134.4 | CDCl₃ |
| 4-Chloroindole | 124.7 | 100.3 | 126.2 | 121.5 | 129.5 | 121.5 | 110.1 | 136.2 | CDCl₃ |
| 5-Chloroindole | 125.1 | 102.0 | 129.5 | 122.2 | 125.0 | 118.5 | 112.0 | 134.7 | CDCl₃ |
| Data for this compound from[1]. Data for 4- and 5-chloroindole are typical values. |
Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound shows characteristic peaks for the N-H bond and the aromatic C-H and C=C bonds.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) |
| This compound | 3415 | 3120-3050 | 1610-1450 |
| Data for this compound from[1]. |
Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak confirms the molecular weight, and the isotopic pattern is characteristic of a molecule containing two chlorine atoms.
| Compound | Molecular Formula | Molecular Weight | Key MS Fragments (m/z) |
| This compound | C₈H₅Cl₂N | 185.04 | 185 (M⁺), 150, 115 |
| Data for this compound from[1]. |
Structural Comparison with a Crystallographically Characterized Analog
While the crystal structure of this compound itself is not available, the X-ray crystal structure of 4,5-dichloro-7-azaindole has been reported. This molecule is an excellent proxy for understanding the bond lengths, bond angles, and intermolecular interactions in the solid state. The replacement of the C7-H group in the indole with a nitrogen atom has a minor electronic effect on the dichlorinated benzene ring.
The crystal structure of 4,5-dichloro-7-azaindole reveals a planar molecule with typical bond lengths and angles for an indole-like system. It also highlights the presence of intermolecular N-H···N hydrogen bonds, which would be analogous to the N-H···π or other weak interactions expected in the crystal lattice of this compound.
Experimental Workflows and Logical Relationships
The confirmation of a chemical structure is a logical process that integrates data from multiple analytical techniques.
Caption: Workflow for small molecule structure elucidation.
Experimental Protocols
The following are generalized protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
-
Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern and isotopic distribution are analyzed to provide further structural information.
Conclusion
The structural confirmation of this compound is robustly established through the congruent data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. While a single-crystal X-ray structure would provide the ultimate confirmation of its solid-state conformation and packing, the available spectroscopic evidence, supported by comparative data from closely related analogs, leaves no ambiguity as to its covalent structure. This comprehensive analytical approach ensures the high fidelity of this important chemical building block for its intended applications in research and development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,5-Dichloroindole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4,5-Dichloroindole, a halogenated indole derivative, requires careful management as a hazardous chemical waste. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] The following steps provide a general operational plan for its proper disposal:
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous.[4] This includes the pure chemical, contaminated solutions, and any materials used for spill cleanup.
-
Collect the waste in a designated, compatible, and properly sealed container.[2][5][6] The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5]
-
-
Segregation of Waste:
-
Store the this compound waste separately from incompatible materials.[2][7] As a chlorinated organic compound, it should not be mixed with strong oxidizing agents, acids, or bases to prevent violent reactions.[3]
-
Keep halogenated solvent waste separate from non-halogenated solvent waste to facilitate proper disposal and potential recycling.[8][9]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
-
Never dispose of this compound down the drain or in regular trash. [2][10] Improper disposal can lead to significant environmental contamination and regulatory penalties.[2]
Hazard Profile of Related Chlorinated Compounds
To underscore the importance of these procedures, the following table summarizes the hazards of similar chlorinated chemicals, which should be considered indicative of the potential risks associated with this compound.
| Hazard Statement | 3,4-Dichloroaniline | 4-Chloroindole-3-acetic Acid | 5-Chloroindole |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic[1] | - | Harmful[11] |
| Skin Corrosion/Irritation | - | Causes skin irritation | Causes skin irritation[11] |
| Serious Eye Damage/Irritation | Causes serious eye damage[1] | Causes serious eye irritation | Causes serious eye irritation[11] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction[1] | - | - |
| Carcinogenicity | May cause cancer | - | - |
| Specific Target Organ Toxicity | - | May cause respiratory irritation | May cause respiratory irritation[11] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long lasting effects[1][12] | - | - |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. nswai.org [nswai.org]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling 4,5-Dichloroindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,5-Dichloroindole. Due to variations in reported hazard levels, a conservative approach to safety is strongly advised. Always treat this compound as a potentially hazardous substance and adhere to rigorous laboratory safety protocols.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a halogenated indole for which the hazard information varies between suppliers. While some sources classify it as harmful if swallowed and a potential skin sensitizer, others indicate that similar chlorinated compounds can be toxic and carcinogenic.[1] Therefore, a comprehensive PPE strategy is essential to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory at all times. A face shield should be worn when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough data, double gloving is advised for extended handling.[3][4] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect skin and personal clothing.[3] Consider a chemical-resistant apron for large quantities.[4] |
| Respiratory Protection | Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][4] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory.[3] |
Operational Plan: Safe Handling and Storage
A meticulous operational plan is crucial for minimizing risks and ensuring a safe laboratory environment when working with this compound.
A. Engineering Controls:
-
Ventilation: All work involving this compound, particularly the handling of its solid form and the preparation of solutions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
B. Handling Procedures:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[5] The compound is soluble in DMSO.[6]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place.[6] Recommended storage is at 0-4°C for short-term and -20°C for long-term.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is vital to protect personnel and the environment.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed hazardous waste bag or container.[8] |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, compatible, and clearly labeled hazardous waste container.[9] Do not pour down the drain. |
General Disposal Guidelines:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name.[9]
-
Keep different waste streams separate. For instance, do not mix halogenated organic waste with non-halogenated waste.[8]
Experimental Workflow and Risk Assessment
The following diagrams illustrate the general procedures for safely handling this compound and the logical steps for risk assessment.
Caption: Experimental Workflow for Safe Handling of this compound.
Caption: Logical Relationship for Risk Assessment of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS 122509-73-3 | Sun-shinechem [sun-shinechem.com]
- 7. fishersci.com [fishersci.com]
- 8. nswai.org [nswai.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
